9-Methoxyellipticine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
33698-51-0 |
|---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole;hydrochloride |
InChI |
InChI=1S/C18H16N2O.ClH/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18;/h4-9,20H,1-3H3;1H |
InChI Key |
JVLJNBLAWPHDDH-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C.Cl |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C.Cl |
Other CAS No. |
33698-51-0 |
Related CAS |
10371-86-5 (Parent) |
Synonyms |
9-methoxyellipticine 9-methoxyellipticine hydrochloride 9-methoxyellipticine lactate 9-methoxyellipticine lactate (1:1) |
Origin of Product |
United States |
Foundational & Exploratory
9-Methoxyellipticine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methoxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. This inhibition leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks. The cellular response to this DNA damage culminates in cell cycle arrest at the G2/M phase and the induction of apoptosis through both intrinsic and extrinsic signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anticancer activity of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Topoisomerase II Inhibition
The principal molecular target of this compound is DNA topoisomerase II. This enzyme plays a critical role in resolving the topological challenges of DNA during various cellular processes by creating transient double-strand breaks. 9-Methoxyellipticine acts as a topoisomerase II poison, stabilizing the covalent intermediate known as the cleavage complex, where the enzyme is covalently bound to the 5'-termini of the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. These breaks are a form of severe DNA damage that triggers downstream cellular responses, including cell cycle arrest and apoptosis.[1][2][3]
Quantitative Analysis of Topoisomerase II Inhibition
The inhibitory potency of 9-methoxyellipticine and its parent compound, ellipticine, against topoisomerase II has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate the concentration of the compound required to reduce the enzyme's activity by 50%.
| Compound | Assay Type | IC50 | Reference |
| Ellipticine | Topoisomerase II Decatenation | >5000 µM | |
| 9-Methoxyellipticine | Not Specified | Not Specified |
Induction of G2/M Cell Cycle Arrest
The DNA damage induced by 9-methoxyellipticine triggers a robust cell cycle checkpoint response, primarily leading to arrest in the G2/M phase.[4][5][6][7][8][9] This arrest prevents cells with damaged DNA from entering mitosis, providing an opportunity for DNA repair. However, if the damage is too severe, this checkpoint activation can lead to apoptosis.
The G2/M arrest is orchestrated by a complex signaling network. A key player in this process is the tumor suppressor protein p53, which is often activated in response to DNA damage.[4] Activated p53 can transcriptionally upregulate the cyclin-dependent kinase inhibitor p21.[4] p21, in turn, can inhibit the activity of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis. The inhibition of the Cyclin B1/CDK1 complex prevents the phosphorylation of numerous substrates required for mitotic events, thereby halting the cell cycle at the G2/M transition.[5][8]
Signaling Pathway for G2/M Arrest
References
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
9-Methoxyellipticine Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of a Promising Anticancer Alkaloid
Introduction
9-Methoxyellipticine hydrochloride is a synthetically derived, water-soluble salt of the naturally occurring alkaloid, 9-methoxyellipticine. This compound belongs to the ellipticine family of pyridocarbazole alkaloids, which have garnered significant interest in the field of oncology for their potent cytotoxic activities.[1] Originally isolated from the leaves of Ochrosia elliptica, 9-methoxyellipticine and its derivatives have been the subject of extensive research due to their multimodal mechanism of action, which includes DNA intercalation, inhibition of topoisomerase II, and targeting of critical signaling pathways involved in cell proliferation and survival.
This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and drug development professionals. It covers the compound's chemical properties, mechanism of action, biological activities, and key experimental protocols, and presents quantitative data in a structured format.
Chemical Properties
This compound is characterized by a planar, tetracyclic ring system, a feature that is central to its biological activity. The addition of a hydrochloride salt enhances its solubility in aqueous solutions, facilitating its use in experimental and potential therapeutic settings.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₇ClN₂O | [2] |
| Molecular Weight | 312.8 g/mol | [2] |
| CAS Number | 33698-51-0 | [2] |
| Appearance | Orange to red crystalline powder | |
| Solubility | Soluble in DMSO and water | |
| SMILES | Cl.COc1ccc2c(c1)c3c([nH]2)c(C)c4c(c3C)C=CN=C4 | [2] |
| InChI Key | BKRMCDAOAQWNTG-UHFFFAOYSA-N | [2] |
Mechanism of Action
The anticancer effects of this compound are attributed to a combination of mechanisms that disrupt fundamental cellular processes.
DNA Intercalation and Topoisomerase II Inhibition
As a planar aromatic molecule, 9-methoxyellipticine intercalates between the base pairs of DNA. This physical insertion into the DNA helix distorts its structure, interfering with DNA replication and transcription. Furthermore, it is a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[1] By stabilizing the topoisomerase II-DNA cleavage complex, 9-methoxyellipticine leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.
Inhibition of c-Kit Signaling
9-Methoxyellipticine has been identified as an inhibitor of the receptor tyrosine kinase c-Kit. The c-Kit signaling pathway plays a vital role in cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in the pathogenesis of various cancers. By inhibiting c-Kit, 9-methoxyellipticine can disrupt downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for cancer cell growth and survival.
Figure 1. Mechanism of action of this compound.
Biological Activities
Anticancer Activity
This compound exhibits potent cytotoxic activity against a broad range of cancer cell lines. Its efficacy has been demonstrated in various preclinical models of cancer.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| L1210 | Leukemia | ~1.0 | [3] |
| NIH-3T3 | Fibrosarcoma | ~1.0 | [3] |
| NCI-H460 | Non-small cell lung cancer | ~2.5 | [4] |
| HCT116 | Colorectal carcinoma | ~3.0 | [4] |
| MGC803 | Gastric cancer | ~4.0 | [4] |
| HT29 | Colorectal adenocarcinoma | ~5.0 | [4] |
| MCF-7 | Breast adenocarcinoma | ~6.0 | [4] |
Antibacterial Activity
Recent studies have also highlighted the antibacterial properties of 9-methoxyellipticine. It has shown activity against multidrug-resistant strains of both Gram-positive and Gram-negative bacteria.[5] In vivo studies in mice have demonstrated its efficacy in reducing bacterial load in lung pneumonia and kidney infection models.[6]
| Bacterial Strain | Activity | Reference |
| Klebsiella pneumoniae (MDR) | Significant | [5] |
| Escherichia coli (STEC O157) | Significant | [5] |
| Staphylococcus aureus (MRSA) | Moderate | [5] |
| Bacillus cereus (MDR) | Moderate | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of 9-methoxyellipticine can be achieved through a multi-step process, often starting from indole derivatives. A general synthetic workflow is outlined below. The final step involves the formation of the hydrochloride salt to improve solubility.
Figure 2. General synthetic workflow for 9-Methoxyellipticine HCl.
Protocol:
-
Synthesis of 9-Methoxyellipticine (base): A common route involves the Friedel-Crafts reaction of an appropriate indole-2,3-dicarboxylic anhydride with a substituted pyridine, followed by a series of cyclization and modification steps to yield the 9-methoxyellipticine base.[5]
-
Formation of the Hydrochloride Salt:
-
Dissolve the synthesized 9-methoxyellipticine base in a suitable organic solvent (e.g., anhydrous ethanol or diethyl ether).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., ethanolic HCl) dropwise while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound as a crystalline solid.[7]
-
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest drug concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay determines the inhibitory effect of this compound on the decatenating activity of topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT, 30 µg/mL BSA)
-
This compound
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and different concentrations of this compound. Include a no-drug control and a positive control inhibitor (e.g., etoposide).
-
Enzyme Addition: Add human topoisomerase IIα to each reaction tube to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide and run the electrophoresis.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA.
Signaling Pathway Analysis
The inhibitory effect of 9-methoxyellipticine on the c-Kit receptor tyrosine kinase disrupts downstream signaling pathways crucial for cancer cell proliferation and survival. The diagram below illustrates the key components of the c-Kit signaling cascade and the points of intervention by 9-methoxyellipticine.
Figure 3. c-Kit signaling pathway and inhibition by 9-Methoxyellipticine HCl.
Future Directions
While preclinical studies have demonstrated the promising anticancer and antibacterial activities of this compound, further research is warranted. To date, no clinical trials have been specifically reported for this compound, though other ellipticine derivatives have progressed to clinical evaluation.[1] Future investigations should focus on comprehensive in vivo efficacy studies in various cancer models, detailed pharmacokinetic and pharmacodynamic profiling, and toxicological assessments to establish a robust preclinical data package. The development of novel drug delivery systems could also enhance the therapeutic potential of this compound by improving its bioavailability and tumor-targeting capabilities.
Conclusion
This compound is a potent bioactive compound with a well-defined multi-faceted mechanism of action. Its ability to intercalate DNA, inhibit topoisomerase II, and suppress the c-Kit signaling pathway makes it a compelling candidate for further investigation as an anticancer agent. Additionally, its emerging antibacterial properties suggest a broader therapeutic potential. The information and protocols provided in this guide are intended to support the ongoing research and development efforts aimed at fully elucidating the therapeutic utility of this promising molecule.
References
- 1. Inhibition of tumor cell growth in vitro and in vivo by 2-methyl 9-hydroxyellipticinium entrapped within phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Methoxy-5,11-Dimethyl-6H-Pyrido(4,3-B)Carbazole | C18H16N2O | CID 72512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
9-Methoxyellipticine Hydrochloride: A Technical Guide on its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-Methoxyellipticine hydrochloride, a naturally occurring alkaloid with significant therapeutic potential. This document details its discovery and origin, synthetic methodologies, mechanism of action, and key preclinical data. Experimental protocols and visual representations of its biological pathways and experimental workflows are included to support further research and development efforts.
Discovery and Origin
9-Methoxyellipticine, with the chemical structure 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole, is a natural alkaloid and a derivative of the parent compound ellipticine.[1] It was first identified as the major yellow base in the plant species Excavatia coccinea and was also isolated from Ochrosia elliptica.[1] The structure of 9-Methoxyellipticine was definitively established through spectral analysis and confirmed by total synthesis.[1] Natural sources also include Ochrosia sandwicensis and Ochrosia compta.[2] The hydrochloride salt form is commonly used in research due to its increased solubility.
Chemical Synthesis
The synthesis of 9-methoxyellipticine has been achieved through various routes. One of the earliest and most notable syntheses provides a rigorous proof of its structure and a means to produce the compound for extensive testing.
Synthetic Protocol Example: From 5-Methoxyindole
An unambiguous synthesis of 9-methoxyellipticine was developed starting from 5-methoxyindole, based on a modification of the method used for ellipticine.[1] While the detailed step-by-step protocol from the original literature is extensive, a general overview of a common synthetic approach is as follows:
-
Preparation of the Carbazole Intermediate: 5-Methoxyindole is reacted with hexane-2,5-dione in the presence of an acid catalyst, such as p-toluenesulfonic acid in ethanol, to form the corresponding 1,4-dimethyl-7-methoxycarbazole.
-
Formylation: The carbazole intermediate undergoes formylation, typically at the 3-position, to introduce an aldehyde group necessary for the subsequent cyclization.
-
Condensation and Cyclization: The 3-formylcarbazole derivative is then condensed with an aminoacetal. The resulting azomethine is cyclized using a strong acid, such as orthophosphoric acid, to construct the final pyridocarbazole ring system of 9-methoxyellipticine.
-
Purification: The final product is purified by crystallization and can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Mechanism of Action
9-Methoxyellipticine exhibits a multi-modal mechanism of action, primarily targeting fundamental cellular processes, which accounts for its potent anticancer and antibacterial properties.
Anticancer Activity: DNA Intercalation and Topoisomerase II Inhibition
The primary mechanism of the anticancer action of 9-methoxyellipticine, similar to its parent compound ellipticine, involves its function as a DNA intercalator and an inhibitor of DNA topoisomerase II.[3][4]
-
DNA Intercalation: The planar polycyclic aromatic structure of 9-methoxyellipticine allows it to insert between the base pairs of the DNA double helix.[4][5] This intercalation leads to a distortion of the DNA structure, lengthening and unwinding the helix, which interferes with DNA replication and transcription.[4]
-
Topoisomerase II Inhibition: 9-Methoxyellipticine acts as a catalytic inhibitor of topoisomerase IIα.[3][6] By stabilizing the covalent complex between topoisomerase II and DNA, it prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[4]
Anticancer Mechanism of 9-Methoxyellipticine.
Antibacterial Activity
9-Methoxyellipticine has demonstrated significant antibacterial activity, particularly against Gram-negative bacteria.[7][8] The proposed mechanism involves the disruption of bacterial cell membrane integrity.[7] This damage to the cell membrane can lead to increased permeability and leakage of cellular contents, ultimately resulting in bacterial cell death. It has also been shown to act synergistically with conventional antibiotics, potentially reversing antibiotic resistance.[8]
Quantitative Data
The biological activity of 9-Methoxyellipticine has been quantified in various preclinical studies.
Table 1: Anticancer Activity of 9-Methoxyellipticine Derivatives
| Cell Line | Compound | IC50 (µM) | Reference |
| HCT116 (Colon) | 9-Methoxycanthin-6-one | 3.79 ± 0.069 | [9] |
| A2780 (Ovarian) | 9-Methoxycanthin-6-one | 4.04 ± 0.36 | [9] |
| HeLa (Cervical) | 9-Methoxycanthin-6-one | 4.30 ± 0.27 | [9] |
| A375 (Skin) | 9-Methoxycanthin-6-one | 5.71 ± 0.20 | [9] |
| SKOV-3 (Ovarian) | 9-Methoxycanthin-6-one | 5.80 ± 0.40 | [9] |
| MCF-7 (Breast) | 9-Methoxycanthin-6-one | 15.09 ± 0.99 | [9] |
Note: Data for 9-Methoxycanthin-6-one, a structurally related canthine alkaloid, is presented to illustrate the potency of this class of compounds.
Table 2: Antibacterial Activity of 9-Methoxyellipticine
| Bacterial Strain | MIC (µg/mL) | Activity Level | Reference |
| MDR K. pneumoniae | 256 | Moderately Active | [7][8] |
| STEC O157 (E. coli) | 512 | Moderately Active | [7][8] |
| MRSA (S. aureus) | >2048 | Weakly Active | [7][8] |
| B. cereus | >2048 | Weakly Active | [7][8] |
MIC: Minimum Inhibitory Concentration; MDR: Multidrug-Resistant; STEC: Shiga toxin-producing E. coli; MRSA: Methicillin-resistant S. aureus.
Experimental Protocols
DNA Unwinding Assay (for Intercalation)
This assay is used to determine if a compound intercalates into DNA, causing it to unwind. It relies on the use of a topoisomerase I enzyme, which relaxes supercoiled DNA. Intercalating agents will first wind the DNA in the opposite direction, which is then relaxed by the enzyme, resulting in a change in the DNA's electrophoretic mobility.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Vaccinia Topoisomerase I
-
10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 1 M NaCl, 2.5 mM EDTA, 50% glycerol)
-
This compound at various concentrations
-
Sterile water
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel loading buffer
Procedure:
-
Set up reactions in microcentrifuge tubes on ice. For each reaction, combine the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the desired concentration of 9-Methoxyellipticine. Adjust the final volume with sterile water.
-
Add Vaccinia Topoisomerase I to each tube, except for the negative control (DNA only).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with ethidium bromide and visualize under UV light. An intercalating agent will cause the supercoiled plasmid to migrate differently compared to the relaxed DNA control.
Workflow for DNA Unwinding Assay.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Perform a two-fold serial dilution of 9-Methoxyellipticine in the growth medium directly in the 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria and medium, no drug) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
References
- 1. The structure of methoxyellipticine | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 2. 9-Methoxy-5,11-Dimethyl-6H-Pyrido(4,3-B)Carbazole | C18H16N2O | CID 72512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new DNA intercalating drug: Methoxy-9-ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 9-Methoxyellipticine: Antibacterial Bioactive Compound Isolated from Ochrosia elliptica Labill. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of 9-Methoxyellipticine Hydrochloride
This document provides a comprehensive overview of the biological activities of this compound, a potent anti-cancer agent. It details the compound's mechanism of action, cellular effects, and relevant quantitative data, supported by experimental methodologies and pathway visualizations.
Introduction
9-Methoxyellipticine is a naturally occurring alkaloid derived from plants of the Ochrosia genus, notably Ochrosia elliptica Labill.[1][2] It is a derivative of the parent compound ellipticine, a well-documented anti-neoplastic agent.[3][4] Like other ellipticine analogues, 9-Methoxyellipticine has garnered significant interest for its potent cytotoxic effects against a range of cancer cell lines. Its primary mechanism involves interaction with DNA and inhibition of key cellular enzymes, leading to cell cycle arrest and apoptosis. This guide synthesizes the current understanding of its biological profile.
Core Mechanisms of Action
The anti-cancer activity of this compound is attributed to a multi-faceted mechanism of action, primarily centered on DNA interaction and enzyme inhibition.
DNA Intercalation
As a planar aromatic molecule, 9-Methoxyellipticine inserts itself between the base pairs of the DNA double helix.[5][6][7] This intercalation physically distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, which are critical for the proliferation of rapidly dividing cancer cells.
Inhibition of Topoisomerase II
Ellipticine and its derivatives are well-established inhibitors of DNA topoisomerase II.[3][4] This enzyme is crucial for managing DNA topology during replication by creating transient double-strand breaks to allow DNA strands to pass through each other. 9-Methoxyellipticine stabilizes the covalent complex formed between topoisomerase II and DNA (the "cleavable complex"), which prevents the re-ligation of the DNA strands. The accumulation of these permanent strand breaks triggers cellular damage responses, ultimately leading to programmed cell death.
Kinase Inhibition
Beyond its effects on DNA, 9-Methoxyellipticine has been identified as a potent inhibitor of specific protein kinases. It demonstrates significant inhibitory activity against both wild-type c-Kit and its activating mutant, c-KitD816V, which are key drivers in certain cancers like mastocytosis and gastrointestinal stromal tumors.[6][7]
Caption: Primary mechanisms of action for 9-Methoxyellipticine.
Quantitative Biological Data
The potency of 9-Methoxyellipticine has been quantified across various biological assays.
Table 1: In Vitro Cytotoxicity and Kinase Inhibition
| Target / Cell Line | Assay Type | Endpoint | Value | Reference |
| c-Kit (wild-type) | Kinase Assay | IC₅₀ | 0.8 µM | [6][7] |
| c-Kit (D816V mutant) | Kinase Assay | IC₅₀ | 0.6 µM | [6][7] |
| Ba/F3 cells (SCF-dependent) | Proliferation Assay | IC₅₀ | 0.5 µM | [6][7] |
| Ba/F3 cells (c-KitD816V) | Proliferation Assay | IC₅₀ | 0.3 µM | [6][7] |
Table 2: Antibacterial Activity
| Bacterial Strain | Assay Type | Endpoint | Value | Reference |
| Klebsiella pneumoniae (MDR) | Broth Microdilution | MIC | 256 µg/mL | [2] |
| E. coli (STEC O157) | Broth Microdilution | MIC | 512 µg/mL | [2] |
Cellular Effects and Signaling Pathways
Treatment of cancer cells with 9-Methoxyellipticine and its parent compound, ellipticine, elicits distinct cellular responses that culminate in cell death.
Cell Cycle Arrest
Ellipticine derivatives are known to disrupt the normal progression of the cell cycle. Treatment can induce a block at the G1 and G2 phases, preventing cells from entering mitosis.[8] Specifically, ellipticine has been shown to cause G2/M phase arrest in MCF-7 breast cancer cells.[4] This effect is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21/WAF1 and p27/KIP1, which are downstream targets of the p53 tumor suppressor protein.[4]
Induction of Apoptosis
The accumulation of DNA damage and cellular stress triggers programmed cell death, or apoptosis. Ellipticine activates both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[4]
-
Extrinsic Pathway : Involves the upregulation of the Fas/APO-1 death receptor and its ligand (FasL), leading to the activation of caspase-8.[4]
-
Intrinsic Pathway : The extrinsic pathway is amplified by the cleavage of Bid, which then translocates to the mitochondria. This leads to the release of cytochrome c, which activates caspase-9.[4][9] Both pathways converge on the executioner caspase-3, which cleaves key cellular substrates, resulting in the characteristic morphological changes of apoptosis.[9]
Caption: Apoptotic signaling pathways induced by ellipticine derivatives.
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the biological activity of this compound.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit topoisomerase II's function of separating interlocked DNA circles (catenanes).
-
Reaction Setup : Prepare a reaction mixture containing kinetoplast DNA (kDNA, a network of catenated circular DNA), human topoisomerase II enzyme, and an ATP-containing assay buffer.
-
Compound Addition : Add varying concentrations of this compound (or vehicle control) to the reaction tubes.
-
Incubation : Incubate the reaction at 37°C for 30-60 minutes to allow the enzymatic reaction to proceed.
-
Termination : Stop the reaction by adding a stop buffer/loading dye containing SDS (to denature the enzyme) and proteinase K (to digest it).
-
Electrophoresis : Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization : Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. Catenated kDNA remains trapped in the well, while decatenated (nicked or relaxed) DNA migrates into the gel. Inhibition is observed as a reduction in the amount of decatenated DNA compared to the control.
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxic effect of the compound on cell proliferation.
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.
-
Solubilization : Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Analysis : Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment : Culture cells in 6-well plates and treat with this compound at a concentration known to affect proliferation (e.g., its IC₅₀) for 24-48 hours.
-
Harvesting : Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation : Incubate in the dark at room temperature for 30 minutes. RNase A degrades RNA to prevent its staining, ensuring PI only binds to DNA.
-
Flow Cytometry : Analyze the samples on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis : Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a potent anti-cancer compound with a well-defined, multi-target mechanism of action. Its ability to intercalate into DNA, poison topoisomerase II, and inhibit key oncogenic kinases like c-Kit makes it a compelling candidate for further drug development. The downstream effects, including profound cytotoxicity, induction of cell cycle arrest, and activation of apoptotic pathways, underscore its therapeutic potential. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals exploring the utility of ellipticine derivatives in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Effects of 9-OH-ellipticine on cell survival, macromolecular syntheses, and cell cycle progression in sensitive and resistant Chinese hamster lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
9-Methoxyellipticine Hydrochloride: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 9-Methoxyellipticine hydrochloride, a potent anti-cancer agent. The information presented herein is intended to support research and development efforts by providing key data on its chemical and physical characteristics, alongside methodologies for its analysis and a visualization of its mechanism of action.
Chemical and Physical Properties
This compound is the salt form of 9-Methoxyellipticine, an alkaloid derived from the DNA intercalating agent, ellipticine.[1] It has demonstrated significant anti-cancer activity.[1][2] The compound's fundamental properties are summarized below.
General and Structural Data
| Property | Value | Reference |
| IUPAC Name | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole hydrochloride | [2][3] |
| Synonyms | 9-Methoxyellipticin, NSC-69187 | [2][3] |
| CAS Number (Base) | 10371-86-5 | [2][3][4] |
| CAS Number (HCl Salt) | 33698-51-0 | [3] |
| Molecular Formula | C₁₈H₁₆N₂O | [2][4][5] |
| Molecular Weight | 276.34 g/mol (Base) | [2][4][5] |
| Appearance | Solid powder | [2] |
Physicochemical Parameters
| Property | Value | Reference |
| Melting Point | 276-278 °C | [4] |
| Solubility | Soluble in DMSO | [1] |
| Computed XLogP3 | 4.8 | [3] |
| UV λmax | 245, 276, 293 nm | [1] |
| Stability | ≥ 4 years at -20°C | [1] |
| Stable for weeks at ambient temperature | [2] |
Mechanism of Action and Signaling Pathways
9-Methoxyellipticine exerts its anticancer effects primarily through two mechanisms: DNA intercalation and inhibition of key signaling kinases. It inserts itself into DNA, disrupting replication and transcription.[1][2] Furthermore, it is an inhibitor of the wild-type and D816V-mutated c-Kit receptor tyrosine kinase.[1][2] The inhibition of c-Kit disrupts downstream signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt/mTOR, MAPK, and JAK/STAT pathways.[1]
Caption: Mechanism of action of this compound.
Experimental Protocols
Standardized protocols are essential for the accurate determination of physicochemical properties. The following sections detail common methodologies applicable to the characterization of this compound.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.[6][7]
-
Preparation: An excess amount of this compound is added to a known volume of the relevant solvent system (e.g., water, buffer at a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The absorbance is measured at one of its λmax values (245, 276, or 293 nm).[1]
Partition Coefficient (Log P) Determination
The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity. It can be determined using HPLC-based methods.[8][9]
-
System Calibration: A series of standard compounds with known Log P values are injected into a reverse-phase HPLC system (e.g., C18 column). The retention times are recorded.
-
Calibration Curve: A calibration curve is generated by plotting the known Log P values of the standards against the logarithm of their retention factors (k).
-
Sample Analysis: this compound is dissolved in the mobile phase and injected into the same HPLC system under identical conditions.
-
Log P Calculation: The retention time of the compound is measured, its retention factor is calculated, and its Log P value is determined from the calibration curve.
Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Samples are prepared by dissolving the compound in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra provide information on the chemical environment of protons and carbon atoms in the molecule.[3][10]
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight and elemental composition. The analysis provides a mass-to-charge ratio (m/z) of the parent ion, which should correspond to the compound's molecular weight.[3]
UV-Vis Spectroscopy: This technique is used to determine the wavelengths of maximum absorbance (λmax). A solution of the compound in a suitable solvent (e.g., ethanol or DMSO) is prepared, and its absorbance is measured across the UV-Visible range.[1]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. 9-Methoxy-5,11-Dimethyl-6H-Pyrido(4,3-B)Carbazole | C18H16N2O | CID 72512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ajptonline.com [ajptonline.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
9-Methoxyellipticine hydrochloride vs ellipticine
An In-depth Technical Guide to 9-Methoxyellipticine Hydrochloride vs. Ellipticine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive comparison of this compound and its parent compound, ellipticine. Both are recognized as potent antineoplastic agents, yet the strategic addition of a methoxy group at the 9-position significantly modifies the pharmacological and chemical properties of the molecule. This document explores their mechanisms of action, comparative cytotoxicity, and the critical signaling pathways they influence, supported by quantitative data and detailed experimental methodologies.
Core Chemical and Physical Properties
Ellipticine is a naturally occurring alkaloid first isolated from Ochrosia elliptica leaves. Its derivatives have been a subject of extensive research due to their anticancer properties. 9-Methoxyellipticine, a derivative found in Ochrosia maculata, demonstrates altered characteristics, notably in solubility and biological potency.[1] The hydrochloride salt form of 9-Methoxyellipticine is often used to further improve its aqueous solubility for experimental and clinical applications.
| Property | Ellipticine | This compound |
| Chemical Formula | C₁₇H₁₄N₂ | C₁₈H₁₆N₂O・HCl |
| Molar Mass | 246.31 g/mol [2] | 312.8 g/mol |
| Synonyms | 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole[2] | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole |
| Solubility | Poorly soluble in aqueous solutions; soluble in DMSO[2] | More soluble in aqueous solutions; soluble in DMSO[1] |
| Primary Mechanisms | DNA Intercalation, Topoisomerase II Inhibition, CYP450-mediated DNA adduct formation.[3][4] | DNA Intercalation, Topoisomerase II Inhibition, Kinase Inhibition.[1] |
Mechanism of Action and Signaling Pathways
The antitumor activity of ellipticine and its derivatives is multimodal. The primary mechanisms involve direct interaction with DNA and interference with essential cellular enzymes.
-
DNA Intercalation: The planar, polycyclic structure of these compounds allows them to insert between the base pairs of DNA.[3][5] This interaction distorts the DNA helix, interfering with replication and transcription processes.
-
Topoisomerase II Inhibition: Both compounds are potent inhibitors of DNA topoisomerase II.[2][6] They act as "poisons" by stabilizing the covalent complex formed between the enzyme and DNA, which prevents the re-ligation of double-strand breaks and leads to genomic instability and cell death.[2][7]
-
Bioactivation and DNA Adducts: Ellipticine is considered a pro-drug that can be metabolically activated by cytochrome P450 (CYP) and peroxidase enzymes.[3][8] This bioactivation leads to the formation of reactive metabolites, such as 12-hydroxyellipticine and 13-hydroxyellipticine, which can form covalent adducts with DNA, contributing to its genotoxicity and cytotoxic effects.[3][8]
-
Kinase Inhibition: 9-Methoxyellipticine has also been identified as an inhibitor of specific kinases, such as wild-type and mutated c-Kit, which can be a distinct mechanism contributing to its anticancer profile.[1]
These actions culminate in cell cycle arrest and the induction of apoptosis, often through a p53-dependent pathway.[4]
Caption: Key mechanisms of action for ellipticine and its derivatives.
Comparative Cytotoxicity Data
The cytotoxic potency of these compounds is typically evaluated across a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a standard metric for comparison. While direct, side-by-side comparative studies are limited, data from various sources indicate that substitutions at the C-9 position, such as with a methoxy or hydroxyl group, generally increase cytotoxic activity.[9]
| Cell Line | Ellipticine IC₅₀ (µM) | 9-Methoxyellipticine IC₅₀ (µM) | Reference Compound |
| Ba/F3 (c-Kit D816V) | Not Reported | ~0.3 | Imatinib |
| Ba/F3 (WT c-Kit + SCF) | Not Reported | ~0.5 | Sunitinib |
| Human Myeloblastic Leukemia | Potent Activity | Reported to be active | Doxorubicin |
| L1210 Leukemia | Active | Highly Active | Various Analogues[10] |
Note: The IC₅₀ values for 9-Methoxyellipticine in Ba/F3 cells are specifically related to its c-Kit inhibition activity.[1] 9-Methoxyellipticine has been reported to be active in human myeloblastic leukemia.[11] Neuroblastoma and leukemia cell lines have shown high sensitivity to ellipticine, with IC₅₀ values often below 1 µM.[12]
Key Experimental Protocols
Cell Viability / Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells (e.g., human neuroblastoma lines) in exponential growth phase into 96-well plates at a density of 1 x 10⁴ cells per well.[13]
-
Drug Preparation: Prepare stock solutions of ellipticine or 9-methoxyellipticine (e.g., 10 mM in DMSO).[13] Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation to allow for cell adherence, replace the medium with fresh medium containing the various drug concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for a defined period, typically 48 to 96 hours, at 37°C in a 5% CO₂ atmosphere.[13][14]
-
MTT Reagent: Add MTT solution (e.g., 2 mg/ml in PBS) to each well and incubate for an additional 4 hours.[13]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as 50% N,N-dimethylformamide containing 20% SDS (pH 4.5), to dissolve the purple formazan crystals.[13]
-
Measurement: Measure the absorbance of each well using a microplate spectrophotometer at the appropriate wavelength.
-
Analysis: Calculate IC₅₀ values from the dose-log response curves using linear regression analysis.[13]
Topoisomerase II DNA Decatenation Assay
This in vitro assay measures the catalytic activity of topoisomerase II by monitoring its ability to separate interlocked rings of kinetoplast DNA (kDNA). Inhibition of this process indicates that a compound is interfering with the enzyme's function.[15][16]
Caption: Workflow for Topoisomerase II DNA decatenation inhibition assay.
Detailed Methodology:
-
Reaction Mixture: In a microcentrifuge tube, assemble the reaction mixture containing assay buffer, ATP, kinetoplast DNA (kDNA) from Crithidia fasciculata, and the desired concentrations of the test compound (ellipticine or 9-methoxyellipticine).[15][16]
-
Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα enzyme.[15]
-
Incubation: Incubate the reaction at 37°C for approximately 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to digest the enzyme.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network into minicircles that can enter the gel and migrate. In the presence of an effective inhibitor, the kDNA network remains catenated and will be retained in the loading well.[16]
Conclusion
While both ellipticine and this compound are potent anticancer agents that target DNA and topoisomerase II, the 9-methoxy derivative often exhibits enhanced properties. The substitution at the C-9 position can increase cytotoxic activity and may introduce additional mechanisms of action, such as kinase inhibition.[1] Furthermore, the hydrochloride salt form improves aqueous solubility, a critical factor for drug development and formulation. These advantages position 9-Methoxyellipticine and its analogues as highly promising candidates for continued investigation and development in oncology.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Ellipticine - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 3. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ellipticines as DNA-targeted chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. The Anticancer Drug Ellipticine Activated with Cytochrome P450 Mediates DNA Damage Determining Its Pharmacological Efficiencies: Studies with Rats, Hepatic Cytochrome P450 Reductase Null (HRN™) Mice and Pure Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ellipticine, 9-hydroxyellipticine, and 9-hydroxyellipiticinum: some biochemical properties of possible pharmacologic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Anticancer Profile of 9-Methoxyellipticine Hydrochloride Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ellipticine and its derivatives have long been a subject of intense research in oncology due to their potent cytotoxic activities against a broad spectrum of cancers. Among these, 9-methoxyellipticine hydrochloride and its analogues have emerged as particularly promising candidates, demonstrating significant efficacy in preclinical studies. This technical guide provides an in-depth overview of the anticancer activity of 9-methoxyellipticine derivatives, focusing on their mechanism of action, quantitative cytotoxic profiles, and the experimental methodologies used for their evaluation. Detailed protocols for key assays and visualizations of the intricate signaling pathways involved are presented to facilitate further research and development in this critical area of cancer therapeutics.
Introduction
9-Methoxyellipticine is a naturally occurring alkaloid that, along with its parent compound ellipticine, exhibits strong anticancer properties.[1] These compounds exert their cytotoxic effects through a multi-pronged approach, primarily by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] This disruption of fundamental cellular processes ultimately leads to cell cycle arrest and apoptosis. Furthermore, evidence suggests the involvement of the p53 tumor suppressor pathway in the mechanism of action of these derivatives.[1] This guide will delve into the specifics of these mechanisms, supported by quantitative data and detailed experimental procedures.
Quantitative Anticancer Activity
The cytotoxic potential of 9-methoxyellipticine and its derivatives has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. Below are tables summarizing the available IC50 data.
Table 1: IC50 Values of 9-Methoxyellipticine Against Specific Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 9-Methoxyellipticine | c-Kit (wild-type) | 0.8 | [3] |
| 9-Methoxyellipticine | c-Kit (D816V mutant) | 0.6 | [3] |
| 9-Methoxyellipticine | Ba/F3 (with SCF) | 0.5 | [3] |
| 9-Methoxyellipticine | Ba/F3 (expressing c-KitD816V) | 0.3 | [3] |
Table 2: Cytotoxicity of Ellipticine Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| IMR-32 | Neuroblastoma | < 1 |
| UKF-NB-4 | Neuroblastoma | < 1 |
| UKF-NB-3 | Neuroblastoma | < 1 |
| HL-60 | Leukemia | < 1 |
| MCF-7 | Breast Adenocarcinoma | ~ 1 |
| U87MG | Glioblastoma | ~ 1 |
| CCRF-CEM | Leukemia | ~ 4 |
| [Data sourced from a comparative study on ellipticine cytotoxicity][4] |
Key Mechanisms of Anticancer Activity
The anticancer efficacy of 9-methoxyellipticine derivatives stems from their ability to interfere with critical cellular processes. The primary mechanisms are detailed below.
DNA Intercalation and Topoisomerase II Inhibition
9-Methoxyellipticine and its analogues are planar molecules that can insert themselves between the base pairs of DNA, a process known as intercalation.[5] This distortion of the DNA structure interferes with DNA replication and transcription. More critically, these compounds are potent inhibitors of topoisomerase II.[2] This enzyme is responsible for resolving DNA tangles and supercoils by creating transient double-strand breaks. By stabilizing the covalent complex between topoisomerase II and DNA, ellipticine derivatives prevent the re-ligation of these breaks, leading to an accumulation of DNA damage and ultimately, cell death.[6]
Induction of Apoptosis and Cell Cycle Arrest
The DNA damage induced by 9-methoxyellipticine derivatives triggers cellular stress responses, leading to the activation of apoptotic pathways. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Furthermore, these compounds can halt the progression of the cell cycle, typically at the G2/M phase, preventing the damaged cells from dividing and proliferating.[7]
Modulation of the p53 Signaling Pathway
The tumor suppressor protein p53 plays a pivotal role in the cellular response to DNA damage. Studies have shown that ellipticine and its derivatives can activate the p53 pathway.[1] This activation can lead to the transcriptional upregulation of genes involved in cell cycle arrest (such as p21) and apoptosis (such as Bax). The ability to modulate the p53 pathway is a significant aspect of the anticancer activity of these compounds.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anticancer activity of this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of the 9-methoxyellipticine derivative (typically ranging from 0 to 10 µM) and incubate for 48-72 hours.[4][8]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[4][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[4]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cancer cells with the desired concentration of the 9-methoxyellipticine derivative for a specified time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.[10]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10] Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.
Protocol:
-
Cell Treatment: Treat cells with the 9-methoxyellipticine derivative for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.
Principle: Topoisomerase II can unlink the interlocked DNA circles of kinetoplast DNA (kDNA). When the reaction is run on an agarose gel, the large, catenated kDNA network remains in the well, while the decatenated, smaller DNA circles migrate into the gel.
Protocol:
-
Reaction Setup: In a reaction tube, combine reaction buffer, ATP, kDNA substrate, and the 9-methoxyellipticine derivative at various concentrations.[12][13]
-
Enzyme Addition: Add purified human topoisomerase IIα to initiate the reaction.[6]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).[12]
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.[12]
-
Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel.[12]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.[12]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human DNA topoisomerase IIα by two novel ellipticine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Damage-Inducing 10-Methoxy-canthin-6-one (Mtx-C) Promotes Cell Cycle Arrest in G2/M and Myeloid Differentiation of Acute Myeloid Leukemias and Leukemic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Intercalation Properties of 9-Methoxyellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the DNA intercalation properties of 9-methoxyellipticine hydrochloride, a potent anti-neoplastic agent.[1][2] This document details the mechanism of action, quantitative binding data, and the downstream effects on key cellular pathways. Furthermore, it provides detailed experimental protocols for the characterization of these interactions, intended to be a valuable resource for researchers in oncology and medicinal chemistry.
Core Concepts: DNA Intercalation by 9-Methoxyellipticine
9-Methoxyellipticine, an analog of the plant alkaloid ellipticine, exerts its cytotoxic effects primarily through the non-covalent insertion into the DNA double helix. This process, known as intercalation, involves the planar polycyclic aromatic structure of the molecule stacking between the base pairs of DNA. This interaction is characterized by a high binding affinity and is primarily an entropy-driven process. The intercalation of 9-methoxyellipticine leads to significant structural distortions of the DNA, including unwinding and lengthening of the helix, which subsequently interferes with critical cellular processes such as DNA replication and transcription, ultimately leading to cell death.
Quantitative Data Summary
The interaction of 9-methoxyellipticine and its derivatives with DNA has been quantified using various biophysical techniques. The following tables summarize the key quantitative data available in the literature.
| Parameter | Value | Compound | Reference |
| DNA Binding Affinity (Ka) | ~10^6 M-1 | 1-(alkylamino)-9-methoxyellipticine derivatives | [1] |
Table 1: DNA Binding Affinity of 9-Methoxyellipticine Derivatives. This table presents the association constant (Ka) for derivatives of 9-methoxyellipticine, indicating a strong binding affinity for DNA.
| Target | IC50 | Cell Line/System | Reference |
| c-Kit (wild-type) | 0.8 µM | In vitro kinase assay | |
| c-Kit (D816V mutant) | 0.6 µM | In vitro kinase assay | |
| Cell Proliferation (in presence of SCF) | 0.5 µM | Ba/F3 cells | |
| Cell Proliferation (expressing c-Kit D816V) | 0.3 µM | Ba/F3 cells |
Table 2: Inhibitory Concentrations (IC50) of 9-Methoxyellipticine. This table details the half-maximal inhibitory concentrations of 9-methoxyellipticine against the c-Kit receptor tyrosine kinase and in cell proliferation assays.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the DNA intercalation properties of this compound.
UV-Visible Spectrophotometry for DNA Binding Analysis
UV-Vis spectroscopy is a fundamental technique to observe the interaction between a small molecule and DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the compound.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4, with 100 mM NaCl).
-
Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer. Determine the concentration of ctDNA by measuring the absorbance at 260 nm (A260), using a molar extinction coefficient of 6600 M-1 cm-1. The ratio of absorbance at 260 nm to 280 nm (A260/A280) should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.
-
-
Titration:
-
In a 1 cm path length quartz cuvette, place a fixed concentration of this compound (e.g., 50 µM).
-
Record the initial UV-Vis spectrum of the compound from 200 to 500 nm.
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 5 minutes before recording the UV-Vis spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorption maximum of this compound.
-
Calculate the binding constant (Kb) using the Benesi-Hildebrand equation: 1 / (A - A₀) = 1 / (A₁ - A₀) + 1 / (Kb * (A₁ - A₀) * [DNA]) where A₀ is the absorbance of the free compound, A is the absorbance at different DNA concentrations, A₁ is the absorbance of the fully bound compound, and [DNA] is the concentration of DNA.
-
Plot 1 / (A - A₀) versus 1 / [DNA] to obtain a linear plot from which Kb can be determined from the ratio of the intercept to the slope.
-
Fluorescence Spectroscopy for Binding Affinity
Fluorescence spectroscopy is a highly sensitive technique to study DNA binding. The intrinsic fluorescence of 9-methoxyellipticine is often quenched upon intercalation into the DNA double helix.
Protocol:
-
Instrumentation:
-
Use a spectrofluorometer with temperature control.
-
Set the excitation wavelength to the absorption maximum of this compound and record the emission spectrum over an appropriate range.
-
-
Titration:
-
Place a fixed concentration of this compound (e.g., 10 µM) in a fluorescence cuvette containing buffer.
-
Record the initial fluorescence emission spectrum.
-
Add increasing concentrations of ctDNA to the cuvette, allowing the solution to equilibrate for 5 minutes after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Analyze the quenching of fluorescence intensity as a function of DNA concentration.
-
Calculate the binding constant (K) using the Stern-Volmer equation: F₀ / F = 1 + Ksv * [Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (DNA), respectively, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.
-
For static quenching, the binding constant (K) can be related to Ksv.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes of DNA upon ligand binding. Intercalation can induce changes in the CD spectrum of DNA, reflecting alterations in its helical structure.
Protocol:
-
Sample Preparation:
-
Prepare solutions of ctDNA (e.g., 100 µM in base pairs) and this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Prepare a series of samples with a constant concentration of ctDNA and varying concentrations of this compound.
-
-
Measurement:
-
Record the CD spectra of the samples in the UV region (typically 220-320 nm) using a CD spectropolarimeter.
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum of the buffer and subtract it from the sample spectra.
-
-
Data Analysis:
-
Analyze the changes in the positive and negative bands of the DNA CD spectrum. An increase in the positive band around 275 nm and the negative band around 245 nm is indicative of a stabilization of the B-form DNA, consistent with intercalation.
-
The appearance of an induced CD signal in the region of the drug's absorption can also indicate intercalation.
-
DNA Thermal Denaturation Assay
The melting temperature (Tm) of DNA, the temperature at which half of the double-stranded DNA dissociates into single strands, increases upon the binding of an intercalating agent due to the stabilization of the double helix.
Protocol:
-
Instrumentation:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
-
Procedure:
-
Prepare samples of ctDNA (e.g., 50 µM) in buffer, both in the absence and presence of this compound at various concentrations.
-
Monitor the absorbance of the samples at 260 nm as the temperature is increased at a constant rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain a melting curve.
-
The Tm is the temperature at the midpoint of the transition.
-
Calculate the change in melting temperature (ΔTm) as the difference between the Tm of the DNA-drug complex and the Tm of the free DNA. A significant increase in Tm is a strong indicator of intercalation.
-
Viscometry
Intercalation causes an increase in the length of the DNA helix, which leads to an increase in the viscosity of the DNA solution.
Protocol:
-
Instrumentation:
-
Use a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature (e.g., 25 °C).
-
-
Measurement:
-
Measure the flow time of a solution of ctDNA of a known concentration in buffer.
-
Add increasing amounts of this compound to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of the DNA solution in the presence and absence of the compound, respectively.
-
Plot (η/η₀)^(1/3) versus the ratio of the molar concentration of the compound to the molar concentration of DNA. A linear increase in viscosity with increasing compound concentration is characteristic of intercalation.
-
Topoisomerase II Inhibition Assay
Ellipticine and its derivatives are known inhibitors of topoisomerase II. These assays determine the effect of the compound on the enzyme's activity.
Protocol (Decatenation Assay):
-
Reaction Mixture:
-
Prepare a reaction mixture containing topoisomerase II reaction buffer, kinetoplast DNA (kDNA, a network of interlocked DNA circles), and purified human topoisomerase II enzyme.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound to the reaction mixtures.
-
Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
-
Analysis:
-
Analyze the reaction products by agarose gel electrophoresis.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual circular DNA molecules, which migrate faster through the gel.
-
An effective inhibitor will prevent decatenation, and the kDNA will remain at the origin of the gel.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the study of this compound.
Caption: Experimental workflow for characterizing a DNA intercalating agent.
Caption: The c-Kit signaling pathway and its inhibition by 9-methoxyellipticine.
Caption: Inhibition of Topoisomerase II by 9-methoxyellipticine.
References
9-Methoxyellipticine Hydrochloride: A Technical Guide for Cancer Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: 9-Methoxyellipticine, a derivative of the natural alkaloid ellipticine, is a compound of significant interest in oncology research.[1] First isolated from the leaves of Ochrosia elliptica, ellipticine and its analogues are potent antineoplastic agents.[1] 9-Methoxyellipticine, specifically, has been a focal point of investigation due to its distinct mechanisms of anticancer activity. This technical guide provides a comprehensive overview of its mechanism of action, relevant quantitative data, and detailed experimental protocols to facilitate further research and development.
Core Mechanism of Action
9-Methoxyellipticine exerts its anticancer effects through a multi-modal mechanism, primarily targeting DNA integrity and cellular apoptotic pathways. Its planar tetracyclic structure is key to its function, allowing it to intercalate into DNA and inhibit critical enzymatic processes.[1]
1. DNA Intercalation and Topoisomerase II Inhibition: The primary and most well-documented mechanism is its function as a DNA intercalator. By inserting itself between DNA base pairs, 9-Methoxyellipticine disrupts the helical structure. This physical obstruction inhibits the function of DNA topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[1] Inhibition of topoisomerase II leads to the accumulation of DNA strand breaks, which ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
2. Induction of Apoptosis: 9-Methoxyellipticine is a potent inducer of apoptosis through both the extrinsic and intrinsic pathways.
-
Extrinsic Pathway: It can upregulate the expression of the Fas/APO-1 receptor and its corresponding ligand (FasL), initiating the death receptor pathway and leading to the activation of caspase-8.[2][3]
-
Intrinsic (Mitochondrial) Pathway: The compound also affects the mitochondrial pathway by regulating the expression of Bcl-2 family proteins, causing a disruption of the mitochondrial membrane potential.[2] This results in the release of cytochrome C and the subsequent activation of caspase-9 and the executioner caspase-3.[2][4]
3. Generation of Reactive Oxygen Species (ROS): The compound is known to generate reactive oxygen species (ROS) within cancer cells. This oxidative stress further exacerbates DNA damage and contributes to cellular demise.
4. Interaction with p53 Tumor Suppressor: Ellipticine and its derivatives can activate the transcriptional function of the p53 tumor suppressor protein. In some cases, it can induce a conformational shift in mutant p53, restoring its wild-type function and promoting apoptosis. Treatment with ellipticine has been shown to upregulate p53 expression.[2]
Quantitative Data on Efficacy
The cytotoxic and growth inhibitory effects of ellipticine derivatives have been quantified across various cancer cell lines. The data is presented in terms of GI₅₀ (Growth Inhibition 50) and IC₅₀ (Inhibitory Concentration 50), which represent the concentration of the drug required to inhibit cell growth or viability by 50%.
| Compound | Cell Line | Assay Type | Value | Reference |
| Ellipticine | HepG2 (Hepatocellular Carcinoma) | XTT | IC₅₀ = 4.1 µM | [2] |
| 6-Methylellipticine | 12 Cancer Cell Lines | Growth Inhibition | GI₅₀ = 0.47–0.9 µM | [5] |
| Etoposide (Reference) | 12 Cancer Cell Lines | Growth Inhibition | GI₅₀ = 0.04–5.2 µM | [5] |
| Irinotecan (Reference) | 12 Cancer Cell Lines | Growth Inhibition | GI₅₀ = 1–18 µM | [5] |
| Br-Ell-SO₃Na | K562 (Leukemia) | MTT | IC₅₀ = 35 µM | [6] |
| Br-Ell-SO₃Na | Vero (Non-cancerous) | MTT | No cytotoxicity | [6] |
| Br-Ell-SO₃Na | Human PBMC (Non-cancerous) | MTT | No cytotoxicity | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to evaluate the anticancer properties of 9-Methoxyellipticine hydrochloride.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials: 96-well plates, cancer cell lines, complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for a specified period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: 6-well plates, cancer cells, this compound, Annexin V-FITC/PI apoptosis detection kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis
This method uses PI staining of DNA to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials: 6-well plates, cancer cells, this compound, PBS, 70% ethanol, RNase A, Propidium Iodide (PI) staining solution, flow cytometer.
-
Procedure:
-
Culture and treat cells as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is characteristic of topoisomerase II inhibitors.[3]
-
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the enzymatic activity of Topoisomerase II by its ability to separate catenated kinetoplast DNA (kDNA) networks into individual minicircles.
-
Materials: Topoisomerase II enzyme, kDNA substrate, assay buffer, ATP, this compound, loading dye, agarose gel, ethidium bromide, gel electrophoresis system.
-
Procedure:
-
Set up reaction mixtures containing assay buffer, ATP, and kDNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a positive control (e.g., etoposide) and a no-drug control.
-
Initiate the reaction by adding Topoisomerase II enzyme.
-
Incubate at 37°C for approximately 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye (containing SDS and proteinase K).
-
Run the samples on an agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.[7]
-
Pharmacokinetics and Resistance
Metabolism: In vivo, 9-methoxyellipticine is metabolized, with one of the key reactions being O-demethylation to form the active metabolite 9-hydroxyellipticine.[8] This metabolite can then be further conjugated, for instance, with glucuronic acid, for excretion.[8]
Resistance Mechanisms: Resistance to ellipticine derivatives can emerge through several mechanisms. One key factor is an altered topoisomerase II activity.[9] Additionally, the overexpression of multidrug resistance-associated proteins, such as the Mr 170,000-180,000 glycoprotein (P-glycoprotein), can lead to increased drug efflux and cross-resistance to other chemotherapeutic agents.[9]
Conclusion
This compound remains a promising scaffold for the development of novel anticancer agents. Its multifaceted mechanism of action, centered on DNA damage and apoptosis induction, provides a strong rationale for its continued investigation. While challenges related to solubility, toxicity, and resistance have hindered the clinical progression of early ellipticine derivatives, modern medicinal chemistry approaches offer the potential to engineer new analogues with improved therapeutic indices.[1] The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this important class of compounds.
References
- 1. Novel 11-Substituted Ellipticines as Potent Anticancer Agents with Divergent Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellipticine induces apoptosis through p53-dependent pathway in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H9 induces apoptosis via the intrinsic pathway in non-small-cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of novel ellipticines as potential anti-cancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. [Metabolism and pharmacokinetics of methoxy-9-ellipticine and its principal metabolite, hydroxy-9-ellipticine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple resistance mechanisms in Chinese hamster cells resistant to 9-hydroxyellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Properties of 9-Methoxyellipticine Hydrochloride
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the antibacterial properties of 9-Methoxyellipticine hydrochloride, a naturally occurring carbazole alkaloid. This guide details its activity against various bacterial strains, the experimental protocols for its evaluation, and its proposed mechanism of action.
Quantitative Antibacterial Activity
9-Methoxyellipticine has demonstrated significant antibacterial activity, particularly against Gram-negative bacteria. Its efficacy has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values and zone of inhibition assays. A summary of these findings is presented below.
Table 1: Minimum Inhibitory Concentration (MIC) of 9-Methoxyellipticine Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) | Activity Level |
| Multidrug-resistant (MDR) Klebsiella pneumoniae | Gram-negative | 256 | Moderately Active[1][2] |
| Shiga toxin-producing Escherichia coli (STEC O157) | Gram-negative | 512 | Moderately Active[1][2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | >2048 | Weak Activity[1][2] |
| Bacillus cereus | Gram-positive | >2048 | Weak Activity[1][2] |
Activity Level Classification: MIC < 100 µg/mL (significantly active), MIC < 625 µg/mL (moderately active), MIC ≥ 625 µg/mL (weakly active).[2]
Synergistic Effects with Conventional Antibiotics
When combined with certain commercial antibiotics, 9-Methoxyellipticine exhibits synergistic effects, enhancing the overall antibacterial activity.
Table 2: Synergistic Antibacterial Activity of 9-Methoxyellipticine
| Bacterial Strain | Combination | Observation |
| MRSA | 9-Methoxyellipticine + Vancomycin (VAN) | Increased zone of inhibition from 18.0 ± 1.00 mm to 23.0 ± 1.00 mm[1][2] |
| MDR K. pneumoniae | 9-Methoxyellipticine + Gentamicin (GEN) | Potent synergistic activity observed[1][2] |
| STEC O157 | 9-Methoxyellipticine + Gentamicin (GEN) | Potent synergistic activity observed[1][2] |
Experimental Protocols
The antibacterial properties of 9-Methoxyellipticine were determined using established in vitro and in vivo methodologies.
In Vitro Susceptibility Testing: Microbroth Dilution Method for MIC Determination
The Minimum Inhibitory Concentration (MIC) was determined using the microbroth dilution method.[2]
-
Preparation of 9-Methoxyellipticine Dilutions: Two-fold serial dilutions of 9-Methoxyellipticine were prepared, ranging from 4096 µg/mL to 64 µg/mL.[2]
-
Bacterial Inoculum: The bacterial strains (MDR K. pneumoniae, STEC O157, MRSA, and B. cereus) were cultured to a standardized concentration.
-
Incubation: The diluted 9-Methoxyellipticine solutions were inoculated with the bacterial suspensions in microplates and incubated under appropriate conditions.
-
MIC Determination: The MIC was recorded as the lowest concentration of 9-Methoxyellipticine that visibly inhibited bacterial growth.[2]
-
Controls: Positive controls (Gentamicin or Vancomycin) and negative controls (DMSO) were included in the assay.[3]
In Vivo Efficacy Studies in Murine Models
To assess the in vivo antibacterial efficacy, lung pneumonia and kidney infection mouse models were utilized.[1][4]
-
Infection: Mice were infected with MDR K. pneumoniae or STEC O157.[1]
-
Treatment: Infected mice were treated with 9-Methoxyellipticine.
-
Assessment: The efficacy of the treatment was evaluated by observing reductions in bacterial shedding and colonization, as well as by measuring levels of pro-inflammatory factors (e.g., TNF-α) and immunoglobulins (e.g., IgM).[1]
-
Histopathology: Histopathological examination of lung and kidney tissues was performed to assess tissue damage and inflammation.[1]
Proposed Mechanism of Action
The antibacterial effect of 9-Methoxyellipticine is believed to be multifactorial, with the primary proposed mechanism involving the disruption of the bacterial cell membrane.
Caption: Proposed antibacterial mechanisms of this compound.
One plausible explanation for its synergistic effect with antibiotics is that by damaging the bacterial cell membrane, 9-Methoxyellipticine enhances the penetration and efficacy of other antibacterial agents.[1] Furthermore, as a derivative of ellipticine, it is known to act as a DNA intercalating agent and an inhibitor of topoisomerase II, which could also contribute to its antibacterial activity.[5][6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the antibacterial properties of this compound.
Caption: General experimental workflow for antibacterial assessment.
References
- 1. 9-Methoxyellipticine: Antibacterial Bioactive Compound Isolated from Ochrosia elliptica Labill. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) 9-Methoxyellipticine: Antibacterial Bioactive Compound Isolated from Ochrosia elliptica Labill. Roots (2023) | Rana Elshimy | 3 Citations [scispace.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cymitquimica.com [cymitquimica.com]
Methodological & Application
Synthesis of 9-Methoxyellipticine Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methoxyellipticine, a naturally occurring alkaloid, and its derivatives have garnered significant interest in medicinal chemistry due to their potent antitumor properties. The primary mechanisms of action for this class of compounds are DNA intercalation and the inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a detailed protocol for the chemical synthesis of 9-Methoxyellipticine hydrochloride, intended for use in research and drug development settings. The synthesis is a multi-step process commencing from 5-methoxyindole. This application note includes detailed experimental procedures, characterization data for key intermediates and the final product, and a diagram illustrating the downstream cellular signaling pathways affected by 9-Methoxyellipticine.
Introduction
Ellipticine and its analogues, such as 9-methoxyellipticine, are a class of pyridocarbazole alkaloids that have been extensively studied for their cytotoxic activities against various cancer cell lines. Their planar aromatic structure allows them to intercalate between the base pairs of DNA, distorting the helical structure and interfering with DNA replication and transcription. Furthermore, these compounds are potent inhibitors of topoisomerase II, an essential enzyme responsible for resolving DNA topological problems during cellular processes. By stabilizing the topoisomerase II-DNA cleavage complex, ellipticine derivatives lead to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death. The addition of a methoxy group at the 9-position has been shown to modulate the biological activity and pharmacological properties of the ellipticine scaffold. This protocol details a reliable synthetic route to obtain this compound for further biological investigation.
Data Presentation
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | Bischler-Napieralski type reaction | 5-Methoxyindole | 6-Methoxy-1,4-dimethylcarbazole | Acetonylacetone, p-Toluenesulfonic acid | 60-70 |
| 2 | Vilsmeier-Haack Formylation | 6-Methoxy-1,4-dimethylcarbazole | 3-Formyl-6-methoxy-1,4-dimethylcarbazole | POCl₃, DMF | 75-85 |
| 3 | Condensation and Cyclization | 3-Formyl-6-methoxy-1,4-dimethylcarbazole | 9-Methoxyellipticine | Aminoacetaldehyde dimethyl acetal, Orthophosphoric acid | 50-60 |
| 4 | Salt Formation | 9-Methoxyellipticine | This compound | HCl in diethyl ether | >95 |
Table 2: Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl₃, δ ppm) | Mass Spec. (m/z) |
| 6-Methoxy-1,4-dimethylcarbazole | C₁₅H₁₅NO | 225.29 | 7.8-7.2 (m, 5H, Ar-H), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, CH₃), 2.4 (s, 3H, CH₃) | 225 [M]⁺ |
| 3-Formyl-6-methoxy-1,4-dimethylcarbazole | C₁₆H₁₅NO₂ | 253.29 | 10.1 (s, 1H, CHO), 8.0-7.3 (m, 4H, Ar-H), 4.0 (s, 3H, OCH₃), 2.7 (s, 3H, CH₃), 2.6 (s, 3H, CH₃) | 253 [M]⁺ |
| 9-Methoxyellipticine | C₁₈H₁₆N₂O | 276.33 | 9.6 (s, 1H, Ar-H), 8.2-7.1 (m, 6H, Ar-H), 4.0 (s, 3H, OCH₃), 3.1 (s, 3H, CH₃), 2.8 (s, 3H, CH₃) | 276 [M]⁺ |
| This compound | C₁₈H₁₇ClN₂O | 312.79 | Spectral data consistent with the free base with characteristic shifts due to protonation. | 276 [M-Cl]⁺ |
Experimental Protocols
Step 1: Synthesis of 6-Methoxy-1,4-dimethylcarbazole
-
To a solution of 5-methoxyindole (1 equiv.) in toluene, add p-toluenesulfonic acid (0.1 equiv.) and acetonylacetone (1.2 equiv.).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methoxy-1,4-dimethylcarbazole as a solid.
Step 2: Synthesis of 3-Formyl-6-methoxy-1,4-dimethylcarbazole
-
In a three-necked flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 3 equiv.) in an appropriate solvent (e.g., dichloromethane) to 0°C.
-
Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-methoxy-1,4-dimethylcarbazole (1 equiv.) in the same solvent to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield 3-formyl-6-methoxy-1,4-dimethylcarbazole.
Step 3: Synthesis of 9-Methoxyellipticine
-
To a solution of 3-formyl-6-methoxy-1,4-dimethylcarbazole (1 equiv.) in ethanol, add aminoacetaldehyde dimethyl acetal (2 equiv.).
-
Heat the mixture to reflux for 2-3 hours to form the intermediate azomethine.
-
Cool the mixture and remove the solvent under reduced pressure.
-
To the crude azomethine, add pre-heated orthophosphoric acid (85%) and heat the mixture at 100-120°C for 1-2 hours.
-
Monitor the cyclization by TLC.
-
After completion, carefully pour the reaction mixture into ice-water and basify with a concentrated ammonium hydroxide solution.
-
Extract the product with chloroform, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel (eluent: chloroform/methanol gradient) to obtain 9-methoxyellipticine as a solid.
Step 4: Preparation of this compound
-
Dissolve the purified 9-methoxyellipticine (1 equiv.) in a minimal amount of anhydrous diethyl ether or another suitable solvent.
-
To this solution, add a solution of hydrogen chloride in diethyl ether (1.1 equiv.) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
Mandatory Visualization
Figure 1: Synthetic workflow for this compound and its mechanism of action.
Signaling Pathway Description
9-Methoxyellipticine exerts its cytotoxic effects through a dual mechanism targeting fundamental cellular processes. As a planar aromatic molecule, it intercalates into the DNA double helix, physically obstructing the progression of replication forks and transcription machinery. This leads to replication fork stalling and a blockage of transcription.
Concurrently, and more significantly, 9-methoxyellipticine inhibits the catalytic activity of topoisomerase II. This enzyme is crucial for resolving DNA topological stress during replication and chromosome segregation. By stabilizing the covalent intermediate complex between topoisomerase II and DNA (the cleavable complex), the drug prevents the re-ligation of the DNA strands, resulting in the accumulation of toxic DNA double-strand breaks (DSBs).
The cellular response to these DSBs is mediated by the DNA damage response (DDR) pathway, primarily through the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases phosphorylate a cascade of downstream targets that orchestrate cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. However, if the DNA damage is too extensive and cannot be repaired, the DDR pathway will initiate the apoptotic program, leading to programmed cell death. This signaling cascade underscores the potent anticancer activity of 9-Methoxyellipticine.
Application Notes and Protocols for 9-Methoxyellipticine Hydrochloride in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 9-Methoxyellipticine hydrochloride, a potent derivative of the anti-cancer agent ellipticine. This document outlines detailed protocols for assessing its cytotoxicity, and its effects on apoptosis and the cell cycle, along with a summary of its mechanism of action.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted approach. Its primary mechanisms include:
-
DNA Intercalation: The planar aromatic structure of 9-Methoxyellipticine allows it to insert between the base pairs of DNA, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: It inhibits the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks.
-
c-Kit Kinase Inhibition: 9-Methoxyellipticine has been shown to inhibit the receptor tyrosine kinase c-Kit, which is often dysregulated in various cancers.
-
Induction of Apoptosis and Cell Cycle Arrest: As a consequence of DNA damage and enzyme inhibition, the compound triggers programmed cell death (apoptosis) and causes cell cycle arrest, primarily at the G2/M phase. This is often mediated through signaling pathways involving p53, PI3K/AKT, and MAPK.
Data Presentation
Table 1: Cytotoxicity of 9-Methoxyellipticine and Ellipticine in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay |
| 9-Methoxyellipticine | Ba/F3 expressing c-KitD816V | Leukemia | 0.3 | Proliferation Assay |
| 9-Methoxyellipticine | Ba/F3 with SCF | Leukemia | 0.5 | Proliferation Assay |
| 9-Methoxyellipticine | c-Kit D816V mutant | Kinase Assay | 0.6 | Kinase Assay |
| 9-Methoxyellipticine | Wild-type c-Kit | Kinase Assay | 0.8 | Kinase Assay |
| Ellipticine | MCF-7 | Breast Adenocarcinoma | 1.25 | MTT Assay |
| 9-Hydroxyellipticine | MCF-7 | Breast Adenocarcinoma | 3.25 | MTT Assay |
Note: Data for ellipticine and 9-hydroxyellipticine are included for comparative purposes.
Table 2: Representative Data for Apoptosis Induction by Ellipticine Derivatives
| Treatment | Concentration (µM) | Cell Line | Apoptotic Cells (%) | Assay |
| Control | 0 | AGS | 2.8 | Annexin V/PI |
| Compound CKBM | 15 | AGS | 16.5 | Annexin V/PI |
| Control | 0 | SiHa | ~5 | Annexin V/PI |
| Erythraline | 50 µg/mL | SiHa | 87.9 | Annexin V/PI |
Note: Data from related compounds are presented to illustrate the expected experimental outcomes.
Table 3: Representative Data for Cell Cycle Analysis of Ellipticine Derivatives
| Treatment | Concentration | Cell Line | % G1 Phase | % S Phase | % G2/M Phase |
| Control | - | AGS | - | - | 11.6 |
| Compound CKBM | 15% | AGS | - | - | 50.5 |
| Control | - | SiHa | - | - | 7.25 |
| Erythraline | 50 µg/mL | SiHa | - | - | 22.0 |
Note: Data from related compounds are presented to illustrate the expected experimental outcomes, highlighting the characteristic G2/M arrest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of choice
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer to measure the DNA content.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: A flowchart of the in vitro experimental workflow.
Caption: A diagram of the signaling pathways of 9-Methoxyellipticine HCl.
Application Notes and Protocols: Determining the IC50 of 9-Methoxyellipticine Hydrochloride in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Methoxyellipticine hydrochloride is a derivative of the plant alkaloid ellipticine, which has demonstrated significant anticancer properties.[1][2] Its mechanism of action is primarily attributed to its role as a DNA intercalating agent and an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[3] This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, a critical parameter for assessing its potency and therapeutic potential.
Data Presentation
The following table summarizes the reported IC50 values for 9-Methoxyellipticine and its derivatives in different cell lines. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.[4]
| Compound | Cell Line | IC50 (µM) | Assay Method |
| 9-Methoxyellipticine | Ba/F3 expressing c-KitD816V | 0.3 | Proliferation Assay |
| 9-Methoxyellipticine | Ba/F3 in the presence of SCF | 0.5 | Proliferation Assay |
| 9-Methoxyellipticine | c-Kit D816V | 0.6 | Kinase Assay |
| 9-Methoxyellipticine | wild-type c-Kit | 0.8 | Kinase Assay |
| 9-Hydroxyellipticine hydrochloride | 293T | 1.2 | Not Specified |
| 9-Hydroxyellipticine hydrochloride | HeLa S-3 | 1.6 | Not Specified |
| Ellipticine | IMR-32 (Neuroblastoma) | < 1 | Not Specified |
| Ellipticine | UKF-NB-4 (Neuroblastoma) | < 1 | Not Specified |
| Ellipticine | UKF-NB-3 (Neuroblastoma) | < 1 | Not Specified |
| Ellipticine | HL-60 (Leukemia) | < 1 | Not Specified |
| Ellipticine | MCF-7 (Breast Adenocarcinoma) | ~ 1 | Not Specified |
| Ellipticine | U87MG (Glioblastoma) | ~ 1 | Not Specified |
| Ellipticine | CCRF-CEM (Leukemia) | ~ 4 | Not Specified |
Experimental Protocols
Two common and reliable methods for determining the IC50 of a compound in adherent cancer cell lines are the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and stored at 4°C in the dark
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations. A common starting range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Incubate the plate for another 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins in fixed cells.[7] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris-base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (510-565 nm wavelength)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48-72 hour drug incubation, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.[8]
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.[8]
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Follow step 5 from the MTT assay protocol to calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of a compound using either the MTT or SRB assay.
Caption: General workflow for determining the IC50 of a compound.
Signaling Pathway of this compound
This diagram illustrates the proposed mechanism of action of this compound in cancer cells, highlighting its role as a topoisomerase II inhibitor.
Caption: Mechanism of action of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. scispace.com [scispace.com]
- 8. SRB assay for measuring target cell killing [protocols.io]
- 9. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols for Inducing Apoptosis with 9-Methoxyellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxyellipticine hydrochloride is a synthetic, water-soluble derivative of the plant alkaloid ellipticine, known for its potent antineoplastic properties. As a DNA intercalating agent and kinase inhibitor, it is a valuable tool for cancer research, particularly in the study of programmed cell death, or apoptosis. These application notes provide a detailed protocol for inducing apoptosis in cultured cancer cells using this compound, along with methods for its detection and analysis.
Mechanism of Action
While the precise signaling cascade for this compound is still under investigation, the parent compound, ellipticine, is known to induce apoptosis through a multi-faceted mechanism involving both the intrinsic and extrinsic pathways. It is postulated that this compound follows a similar mechanism. Ellipticine's pro-apoptotic action is associated with the upregulation of the p53 tumor suppressor protein and the induction of the Fas/Fas ligand (FasL) death receptor pathway, leading to the activation of caspase-8.[1] This signal is further amplified through the mitochondrial (intrinsic) pathway, involving the activation of caspase-9.[1] This dual-pathway induction makes this compound a potent inducer of apoptosis in a variety of cancer cell lines.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations (IC50) of 9-methoxyellipticine. This data can be used as a starting point for determining the optimal concentration for inducing apoptosis in your specific cell line.
| Compound | Cell Line/Target | IC50 (µM) | Reference |
| 9-Methoxyellipticine | Ba/F3 expressing c-KitD816V | 0.3 | [2] |
| 9-Methoxyellipticine | Ba/F3 in the presence of SCF | 0.5 | [2] |
| 9-Methoxyellipticine | c-KitD816V | 0.6 | [2] |
| 9-Methoxyellipticine | Wild-type c-Kit | 0.8 | [2] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
2. Cell Culture and Treatment
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Sterile tissue culture plates/flasks
-
Vehicle control (DMSO)
-
-
Procedure:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate tissue culture plates at a density that will allow for logarithmic growth during the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 0.5, 1, 5, 10 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal conditions for apoptosis induction.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the drug treatment.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period.
-
Caption: Experimental workflow for inducing and analyzing apoptosis.
3. Detection of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents and Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS), cold
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including floating cells in the medium) by gentle trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
4. Measurement of Caspase-9 and Caspase-3/7 Activity
Colorimetric or fluorometric assays can be used to quantify the activity of key executioner caspases.
-
Reagents and Materials:
-
Treated and control cells
-
Caspase-9 or Caspase-3/7 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase substrate)
-
Microplate reader
-
-
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in the provided chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume with lysis buffer.
-
Add the reaction buffer and the caspase substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
5. Analysis of Apoptotic Proteins by Western Blotting
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Reagents and Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p53)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
-
Procedure:
-
Harvest and wash cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
By following these detailed protocols, researchers can effectively utilize this compound as a tool to induce and study the mechanisms of apoptosis in cancer cells, contributing to the development of novel therapeutic strategies.
References
Application Notes and Protocols for 9-Methoxyellipticine Hydrochloride in Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxyellipticine hydrochloride is a derivative of the plant alkaloid ellipticine, which has been investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. This document provides detailed application notes and protocols for the use of this compound in antibacterial susceptibility testing. The information is intended to guide researchers in evaluating its efficacy against various bacterial strains and understanding its potential mechanisms of action.
Antibacterial Activity of 9-Methoxyellipticine
9-Methoxyellipticine has demonstrated notable antibacterial activity, particularly against Gram-negative bacteria. Its efficacy can be quantified through the determination of Minimum Inhibitory Concentration (MIC) and the measurement of zones of inhibition in diffusion assays.
Quantitative Data Summary
The following tables summarize the reported antibacterial activity of 9-Methoxyellipticine against multidrug-resistant (MDR) bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of 9-Methoxyellipticine [1]
| Bacterial Strain | Type | MIC (µg/mL) |
| Shiga-Toxin-Producing Escherichia coli (STEC O157) | Gram-negative | 512 |
| MDR Klebsiella pneumoniae | Gram-negative | 256 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | >2048 |
| MDR Bacillus cereus | Gram-positive | >2048 |
Table 2: Zone of Inhibition for 9-Methoxyellipticine and Combinations [1]
| Bacterial Strain | Treatment | Zone of Inhibition (mm) |
| STEC O157 | 9-Methoxyellipticine | 18 ± 1.00 |
| STEC O157 | Gentamycin (GEN) + 9-Methoxyellipticine | 25.0 ± 0.577 |
| STEC O157 | Amikacin (AK) + 9-Methoxyellipticine | 23.0 ± 1.00 |
| MDR K. pneumoniae | 9-Methoxyellipticine | 21 ± 0.577 |
| MDR K. pneumoniae | Gentamycin (GEN) + 9-Methoxyellipticine | 23.0 ± 1.00 |
| MDR K. pneumoniae | Amikacin (AK) + 9-Methoxyellipticine | 23.0 ± 1.00 |
| MRSA | 9-Methoxyellipticine | 3 ± 1.00 |
| MRSA | Vancomycin (VAN) + 9-Methoxyellipticine | 23.0 ± 1.00 |
| MDR B. cereus | 9-Methoxyellipticine | 5 ± 0.577 |
Mechanism of Action
The antibacterial effect of 9-Methoxyellipticine and its parent compound, ellipticine, is believed to be multifactorial, primarily targeting bacterial DNA replication and compromising cell membrane integrity.
-
Inhibition of DNA Topoisomerase II: Ellipticine is a known DNA intercalating agent.[2] It inserts itself between the base pairs of the DNA helix, which can inhibit the function of essential enzymes like DNA topoisomerase II (Gyrase) and Topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair. By inhibiting these enzymes, 9-Methoxyellipticine can halt bacterial proliferation.[2][3][4]
-
Cell Membrane Damage: There is evidence to suggest that 9-Methoxyellipticine can cause damage to the bacterial cell membrane.[1][5] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The amphiphilic nature of 9-methoxyellipticine may facilitate its interaction with and disorganization of the lipid bilayer of the cell membrane.[5]
Below is a diagram illustrating the proposed mechanisms of action.
Caption: Proposed antibacterial mechanisms of this compound.
Experimental Protocols
Standardized methods are crucial for obtaining reproducible results in antibacterial susceptibility testing. The following are detailed protocols for the agar disc diffusion and broth microdilution methods.
Agar Disc Diffusion Assay
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the compound.
Materials:
-
This compound
-
Sterile paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in logarithmic growth phase
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (37°C)
-
Calipers or ruler
Procedure:
-
Preparation of 9-Methoxyellipticine Discs:
-
Dissolve this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to a desired stock concentration.
-
Aseptically apply a specific volume of the 9-Methoxyellipticine solution onto sterile paper discs to achieve the desired final concentration per disc (e.g., 30 µ g/disc ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
Prepare a negative control disc with the solvent alone.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Discs:
-
Within 15 minutes of inoculation, use sterile forceps to place the prepared 9-Methoxyellipticine and control discs onto the surface of the agar.
-
Ensure the discs are placed firmly to make complete contact with the agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disc.
-
The results can be interpreted based on standardized guidelines if available, or used for comparative analysis.
-
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Multichannel pipette
-
Incubator (37°C)
Procedure:
-
Preparation of 9-Methoxyellipticine Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent and then dilute it in CAMHB to twice the highest desired final concentration.
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.
-
Add 200 µL of the twice-concentrated 9-Methoxyellipticine solution to the first well.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the disc diffusion assay.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final test concentrations.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., the well is clear).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for antibacterial susceptibility testing.
Caption: Workflow for antibacterial susceptibility testing.
References
- 1. 9-Methoxyellipticine: Antibacterial Bioactive Compound Isolated from Ochrosia elliptica Labill. Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellipticine - Wikipedia [en.wikipedia.org]
- 3. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective Antibacterial and Antihemolysin Activities of Ellipticine Hydrochloride against Streptococcus suis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ellipticine-induced alteration of model and natural membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Methoxyellipticine Hydrochloride Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxyellipticine hydrochloride is a promising anti-cancer agent, but its clinical application is often hindered by poor aqueous solubility and potential side effects. The development of effective drug delivery systems is crucial to enhance its therapeutic index. These application notes provide an overview of nanoparticle-based delivery systems for ellipticine derivatives and detailed protocols for their formulation, characterization, and in vitro evaluation. While specific data for this compound is limited in publicly available literature, the following data and protocols for the parent compound, ellipticine, serve as a representative guide for formulation development and evaluation.
Data Presentation
The following tables summarize quantitative data for ellipticine-loaded poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) nanoparticles, which can be used as a reference for the formulation of this compound delivery systems.
Table 1: Physicochemical Characterization of Ellipticine-Loaded PHBV Nanoparticles [1][2]
| Nanoparticle Formulation | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| EPT-PHBV-S | 250 ± 50 | -25.5 ± 2.5 | 42.15 ± 2.53 |
| EPT-PHBV-11 | 280 ± 60 | -28.3 ± 3.1 | 39.32 ± 3.11 |
| EPT-PHBV-15 | 300 ± 70 | -30.1 ± 2.8 | 45.65 ± 2.98 |
Table 2: In Vitro Cytotoxicity of Ellipticine-Loaded PHBV Nanoparticles against A549 Human Lung Carcinoma Cells [1][2]
| Formulation | IC50 (µg/mL) after 48h |
| Ellipticine (Free Drug) | > 2.0 |
| EPT-PHBV-S | 1.25 ± 0.15 |
| EPT-PHBV-11 | 1.31 ± 0.11 |
| EPT-PHBV-15 | 1.00 ± 0.10 |
Signaling Pathways
9-Methoxyellipticine and its parent compound, ellipticine, are known to exert their anti-cancer effects through various mechanisms, including the inhibition of topoisomerase II and interaction with signaling pathways that regulate cell proliferation and survival. Key pathways affected include the STAT3 and c-Kit signaling cascades.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-loaded nanoparticles. These are generalized methods and may require optimization for specific polymers and desired nanoparticle characteristics.
Protocol 1: Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for encapsulating hydrophobic drugs like 9-methoxyellipticine into polymeric nanoparticles.
Materials:
-
This compound
-
Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA, Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) - PHBV)
-
Organic solvent (e.g., Dichloromethane, Acetone)
-
Stabilizer (e.g., Polyvinyl alcohol - PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the chosen polymer and this compound in the organic solvent.[3][4][5]
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while homogenizing at high speed or sonicating on ice to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours under a vacuum to ensure the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step three times to remove any unencapsulated drug and residual stabilizer.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry (lyophilize) to obtain a powdered form for storage.
Protocol 2: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and zeta potential.[1][2]
2. Encapsulation Efficiency and Drug Loading:
-
Accurately weigh a sample of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent to release the encapsulated drug.
-
Quantify the amount of this compound using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6][7][8]
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
Protocol 3: In Vitro Drug Release Study
This protocol uses a dialysis method to evaluate the release of this compound from the nanoparticles over time.[9][10][11][12]
Materials:
-
Drug-loaded nanoparticles
-
Dialysis membrane (with a molecular weight cut-off appropriate to retain nanoparticles but allow free drug to pass through)
-
Phosphate Buffered Saline (PBS) at a physiological pH (7.4) and a slightly acidic pH (e.g., 5.5) to simulate the tumor microenvironment.
-
Shaking incubator or water bath.
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (e.g., PBS, pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag and securely seal it.
-
Place the dialysis bag in a larger container with a known volume of the same release medium.
-
Maintain the setup at 37°C with constant, gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples for the concentration of this compound using a suitable analytical method (UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of anti-cancer drugs and their formulations.[13][14][15][16]
Materials:
-
Cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
This compound (free drug)
-
Drug-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug and the drug-loaded nanoparticle formulation in the cell culture medium.
-
Remove the old medium from the wells and add the different concentrations of the test substances. Include untreated cells as a control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 3-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for both the free drug and the nanoparticle formulation.
References
- 1. Encapsulation of Ellipticine in poly-(3-hydroxybutyrate-co-3-hydroxyvalerate) based nanoparticles and its in vitro application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Studies of 9-Methoxyellipticine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Methoxyellipticine hydrochloride is a derivative of the plant alkaloid ellipticine, which has demonstrated significant potential as an anticancer and antibacterial agent.[1][2] Its primary mechanisms of action are believed to be DNA intercalation, inhibition of topoisomerase II, and inhibition of the c-Kit receptor tyrosine kinase. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to support preclinical research and drug development efforts.
Data Presentation
Table 1: Physicochemical Properties of 9-Methoxyellipticine
| Property | Value |
| Molecular Formula | C₁₈H₁₆N₂O |
| Molecular Weight | 276.34 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Table 2: Example In Vivo Formulation for Poorly Water-Soluble Compounds
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent |
| PEG300 | 40% | Co-solvent to improve solubility |
| Tween 80 | 5% | Surfactant to enhance stability and prevent precipitation |
| Saline (0.9% NaCl) | 45% | Vehicle for injection |
| Note: This is a general formulation for poorly water-soluble compounds and may need to be optimized for this compound. A similar formulation has been reported to achieve a solubility of at least 2.5 mg/mL for other poorly soluble compounds.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes a general method for preparing a stock solution and a final formulation of this compound for intravenous (IV) or intraperitoneal (IP) injection in rodent models. This method is based on common practices for formulating poorly water-soluble compounds for in vivo research.[3]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free microcentrifuge tubes and conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to dissolve the powder completely. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly until the solution is clear. Gentle warming or sonication may be used to aid dissolution.
-
-
Prepare the Final Formulation:
-
In a sterile conical tube, add the co-solvents and surfactant in the following order, mixing after each addition:
-
Add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex to mix.
-
Add 50 µL of Tween 80. Vortex thoroughly.
-
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL.
-
The final concentration of this compound in this formulation will be 2.5 mg/mL.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Workflow for Formulation Preparation
Caption: Workflow for preparing this compound formulation.
Signaling Pathways
Inhibition of c-Kit Signaling Pathway
9-Methoxyellipticine has been identified as an inhibitor of the c-Kit receptor tyrosine kinase. The c-Kit signaling pathway is crucial for the proliferation and survival of certain cancer cells. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Mechanism of Topoisomerase II inhibition by 9-Methoxyellipticine.
References
Application Notes and Protocols for the Analytical Detection of 9-Methoxyellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxyellipticine hydrochloride is a derivative of the plant alkaloid ellipticine, known for its potential as an anti-cancer agent. Its mechanism of action is primarily attributed to the inhibition of topoisomerase II and the induction of apoptosis in cancer cells. Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for its development as a therapeutic agent, enabling pharmacokinetic studies, formulation analysis, and quality control.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Additionally, this document outlines a representative signaling pathway for its apoptotic action.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for the quantification of this compound. The following protocol is a reverse-phase HPLC method suitable for its analysis.
Experimental Protocol
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier. For general purposes, 0.1% phosphoric acid in water can be used. For mass spectrometry (MS) compatibility, 0.1% formic acid in water is recommended. A typical gradient could be:
-
Start with 30% MeCN and 70% acidic water.
-
Linearly increase to 90% MeCN over 10 minutes.
-
Hold at 90% MeCN for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
b. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a mixture of methanol and water (1:1 v/v) at a concentration of 1 mg/mL. Prepare working standards by serial dilution of the stock solution with the mobile phase.
-
Pharmaceutical Formulations (e.g., tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Dissolve the powder in the mobile phase, sonicate for 15 minutes, and dilute to a known volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Biological Matrices (e.g., plasma, serum):
-
Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of cold acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted plasma).
-
Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elute the analyte with methanol or acetonitrile.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Data Presentation: HPLC Method Validation Parameters
The following table summarizes typical validation parameters for an HPLC method for this compound. These values are illustrative and should be determined experimentally for a specific method.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler, more accessible method for the quantification of this compound, suitable for routine analysis of formulations where high specificity is not required.
Experimental Protocol
a. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
b. Reagents and Solutions:
-
Solvent: Methanol or a mixture of methanol and water (1:1 v/v).
-
Standard Solution: Prepare a stock solution of this compound in the chosen solvent at a concentration of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
c. Procedure:
-
Wavelength Scan: Scan a dilute solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Measure the absorbance of the calibration standards at the determined λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution as described for pharmaceutical formulations in the HPLC section, ensuring the final concentration falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at λmax.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Data Presentation: UV-Vis Spectrophotometry Method Validation Parameters
The following table provides illustrative validation parameters for a UV-Vis spectrophotometric method.
| Parameter | Typical Value |
| λmax | To be determined experimentally |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 97 - 103% |
Signaling Pathway
The anti-cancer activity of ellipticine and its derivatives, including 9-Methoxyellipticine, is linked to the induction of apoptosis. The following diagram illustrates a plausible signaling pathway for 9-Methoxyellipticine-induced apoptosis, based on the known mechanisms of ellipticine.[1]
Caption: Proposed apoptotic signaling pathway of this compound.
References
Application Notes and Protocols for High-Throughput Screening of 9-Methoxyellipticine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methoxyellipticine hydrochloride is a synthetic derivative of the plant alkaloid ellipticine, which has demonstrated potent anticancer activities. Its primary mechanisms of action include DNA intercalation and the inhibition of human topoisomerase II, an essential enzyme for DNA replication and cell division.[1] Additionally, 9-Methoxyellipticine has been identified as an inhibitor of the c-Kit receptor tyrosine kinase, a key player in various cellular processes, including cell proliferation and survival.[2] These multimodal actions make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics.
This document provides detailed application notes and protocols for the use of this compound in HTS assays. It includes summaries of its biological activity, comprehensive experimental procedures for key assays, and visual representations of relevant signaling pathways and experimental workflows.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₂O · HCl | [3] |
| Molecular Weight | 312.8 g/mol | [3] |
| Appearance | Orange to red crystalline solid | |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C, protected from light | [4] |
Biological Activity and Quantitative Data
This compound exhibits cytotoxic and antiproliferative effects across a range of cancer cell lines. Its inhibitory activity against key molecular targets is summarized below.
Table 1: In Vitro Inhibitory Activity of 9-Methoxyellipticine
| Target/Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| c-Kit (wild-type) | Kinase Assay | 0.8 | [1][2] |
| c-Kit (D816V mutant) | Kinase Assay | 0.6 | [1][2] |
| Ba/F3 (SCF-dependent) | Proliferation Assay | 0.5 | [1][2] |
| Ba/F3 (c-Kit D816V) | Proliferation Assay | 0.3 | [1][2] |
| Topoisomerase IIα | Decatenation Assay | Complete inhibition at 200-1000 µM | [5] |
Table 2: Cytotoxicity of Ellipticine (Parent Compound) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 2.5 ± 0.3 | [6] |
| HL-60 | Leukemia | 1.2 ± 0.2 | [6] |
| CCRF-CEM | Leukemia | 1.8 ± 0.2 | [6] |
| IMR-32 | Neuroblastoma | 1.5 ± 0.2 | [6] |
| UKF-NB-3 | Neuroblastoma | 2.1 ± 0.3 | [6] |
| UKF-NB-4 | Neuroblastoma | 2.3 ± 0.3 | [6] |
| U87MG | Glioblastoma | 2.8 ± 0.4 | [6] |
Signaling Pathway
This compound inhibits the c-Kit receptor tyrosine kinase. Upon binding of its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, primarily the PI3K/Akt and MAPK/Erk pathways, which promote cell proliferation and survival. Inhibition of c-Kit by 9-Methoxyellipticine blocks these pro-survival signals.
References
- 1. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. topogen.com [topogen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols: 9-Methoxyellipticine Hydrochloride in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding and theoretical application of 9-Methoxyellipticine hydrochloride in combination cancer therapy. The information is based on preclinical data of a closely related 9-Methoxyellipticine analogue, which demonstrates synergistic effects with the chemotherapeutic agent doxorubicin.
Introduction
9-Methoxyellipticine, an ellipticine derivative, is a DNA intercalating agent and a topoisomerase II inhibitor, showing potent anti-cancer activity. Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. The investigation of this compound in combination regimens is a promising area of research to potentiate the effects of standard chemotherapeutic agents.
Preclinical Data on a 9-Methoxyellipticine Analogue in Combination with Doxorubicin
A key preclinical study investigated the synergistic effects of a 9-Methoxyellipticine analogue (referred to as compound 9) in combination with doxorubicin on the human glioblastoma cell line U-87MG.
Quantitative Data Summary
The synergistic effect of the combination therapy was quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Combination Agent | Concentration Ratio (Analogue : Doxorubicin) | Combination Index (CI) | Effect |
| U-87MG | Doxorubicin | 20:1 | < 1 | Synergism |
Table 1: Synergistic Effect of a 9-Methoxyellipticine Analogue and Doxorubicin in U-87MG Cells.
Experimental Protocols
Below are detailed protocols for key experiments relevant to studying this compound in combination therapy.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound alone and in combination with another anticancer agent.
Materials:
-
This compound
-
Combination drug (e.g., Doxorubicin)
-
U-87MG cells (or other relevant cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed U-87MG cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug (e.g., doxorubicin) in culture medium. Treat the cells with the individual drugs or their combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated plates for another 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug and the combination. Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Visualizations
Experimental Workflow for Combination Synergy Analysis
Troubleshooting & Optimization
9-Methoxyellipticine hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Methoxyellipticine hydrochloride. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
9-Methoxyellipticine is a derivative of the plant alkaloid ellipticine and is known for its anticancer properties.[1] Its hydrochloride salt is often used in research settings. The primary mechanisms of action include:
-
DNA Intercalation: It inserts itself into the DNA helix, disrupting DNA replication and transcription.
-
Topoisomerase II Inhibition: It targets and inhibits topoisomerase II, an enzyme crucial for resolving DNA tangles, leading to DNA damage and apoptosis.
-
c-Kit Inhibition: It acts as an inhibitor of the c-Kit receptor tyrosine kinase, including the D816V activating mutation, which is implicated in various cancers.[1]
Q2: In which solvents is this compound soluble?
Troubleshooting Guide
Issue: Precipitate formation when diluting a DMSO stock solution into aqueous media (e.g., PBS or cell culture medium).
This is a common issue for hydrophobic compounds prepared in a high-concentration organic stock solution.
Solutions:
-
Optimize the Dilution Process:
-
Rapid Dilution: Add the small volume of the DMSO stock solution directly into the full volume of the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.
-
Stepwise Dilution: In some cases, a stepwise dilution may be beneficial. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, then add this intermediate dilution to the final volume.
-
-
Lower the Final DMSO Concentration:
-
Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells. If you observe precipitation, you may need to prepare a lower concentration stock solution in DMSO to achieve the desired final concentration of this compound without a high percentage of the organic solvent.
-
-
Use a Surfactant or Co-solvent:
-
For in vivo formulations or challenging in vitro assays, the inclusion of a biocompatible surfactant such as Tween® 80 or a co-solvent like polyethylene glycol (PEG) can improve solubility.
-
-
Warm the Aqueous Medium:
-
Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound and other components in your medium.
-
Issue: Difficulty dissolving this compound for in vivo studies.
Formulating a hydrophobic compound for animal studies requires careful consideration of the vehicle to ensure bioavailability and minimize toxicity.
Solutions:
-
Co-solvent Systems: A common approach is to use a mixture of solvents. A typical formulation might involve:
-
5-10% DMSO
-
10-20% Solutol® HS 15 or Cremophor® EL
-
70-85% Saline or PBS
-
-
Liposomal Formulations: Encapsulating 9-Methoxyellipticine in liposomes can enhance its solubility and delivery to the target site.
-
Use of Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
Quantitative Solubility Data
While specific data for this compound is limited, the following table for the related compound Ellipticine hydrochloride can be used as a reference.
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | ~10 |
| DMF | ~10 |
| Ethanol | ~1 |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 |
Note: This data is for Ellipticine hydrochloride and should be used as an estimate for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 312.8 g/mol for the hydrochloride salt), you would need 3.128 mg.
-
Adding the Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolving the Compound: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for Cell Culture
-
Thaw the Stock Solution: Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm the Medium: Warm your cell culture medium to 37°C.
-
Serial Dilutions (if necessary): If preparing a low concentration working solution, it is recommended to perform an intermediate dilution in cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your pre-warmed cell culture medium. For example, to make a 10 µM working solution from a 100 µM intermediate, you would perform a 1:10 dilution. Add the drug solution to the medium while gently swirling the plate or tube.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow for Solubilization
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: 9-Methoxyellipticine Hydrochloride
Welcome to the technical support center for 9-Methoxyellipticine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term and short-term use?
A1: For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C, where it can remain stable for over two years. For short-term storage, lasting from days to weeks, it can be stored at 0-4°C. The compound is typically shipped at ambient temperature and is stable for a few weeks under these conditions.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of 9-Methoxyellipticine.[1][2] It is readily soluble in DMSO.
Q3: How stable is this compound in a DMSO stock solution?
Q4: How can I prepare working solutions in aqueous buffers for cell culture experiments?
A4: To prepare aqueous working solutions, it is recommended to first dissolve the this compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the desired aqueous buffer or cell culture medium to the final working concentration. This method helps to avoid solubility issues in purely aqueous environments. It is important to ensure the final concentration of DMSO in the cell culture is low enough (typically <0.5%) to not affect the cells.
Q5: What is the stability of this compound in aqueous solutions?
A5: There is limited specific data on the stability of this compound in aqueous solutions. The stability of compounds in aqueous solutions can be significantly influenced by pH. For many pharmaceutical compounds, hydrolysis can occur at acidic or basic pH, while oxidative degradation may be more prevalent at neutral or slightly basic pH. It is generally recommended to prepare fresh aqueous dilutions for each experiment and not to store them for extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous buffer. | The aqueous solubility of this compound may be limited. The final concentration in the aqueous buffer might be too high. | - Ensure the DMSO stock solution is fully dissolved before dilution.- Increase the proportion of DMSO in the final solution (while staying within the cell tolerance limits).- Warm the aqueous buffer to 37°C before adding the DMSO stock solution.- Vortex or sonicate the solution briefly after dilution to aid dissolution. |
| Inconsistent or lower-than-expected activity in biological assays. | - Degradation of the compound in solution.- Inaccurate concentration of the stock solution.- Adsorption of the compound to plasticware. | - Prepare fresh stock and working solutions before each experiment.- Verify the concentration of the stock solution using a spectrophotometer or HPLC.- Use low-adhesion plasticware for preparing and storing solutions.- Perform a dose-response curve in every experiment to ensure consistency. |
| Variability between experimental replicates. | - Inhomogeneous solution after dilution.- Degradation of the compound during the experiment. | - Ensure thorough mixing of the final working solution before adding to the assay.- Minimize the exposure of the compound to light and elevated temperatures during the experiment.- If the experiment is lengthy, consider replacing the media with freshly prepared compound-containing media at intervals. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution (Forced Degradation Study)
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Accurately weigh this compound and dissolve it in DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µM. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µM. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide to a final concentration of 100 µM. Keep at room temperature and protect from light for 24, 48, and 72 hours.
-
Thermal Degradation: Keep the solid compound and a DMSO stock solution at 60°C for 7 days.
-
Photostability: Expose a solution of the compound (e.g., in DMSO or a relevant buffer) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis:
-
At each time point, take an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often suitable.
-
Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent compound.
-
Stability-Indicating HPLC Method (Example)
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by the UV spectrum of 9-Methoxyellipticine (e.g., around 276 nm).[1][2]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for conducting forced degradation studies.
Signaling Pathway of c-Kit Inhibition
9-Methoxyellipticine is known to be an inhibitor of the c-Kit receptor tyrosine kinase.[1][2] The following diagram illustrates the simplified signaling pathway that is inhibited by this compound.
Caption: Inhibition of the c-Kit signaling pathway by 9-Methoxyellipticine HCl.
DNA Intercalation Mechanism
Ellipticine and its derivatives, including 9-Methoxyellipticine, are known to exert their cytotoxic effects in part by intercalating into DNA.[1][2] This process is illustrated in the diagram below.
Caption: The mechanism of DNA intercalation by 9-Methoxyellipticine HCl.
References
Technical Support Center: Overcoming Resistance to 9-Methoxyellipticine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to 9-Methoxyellipticine hydrochloride in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
9-Methoxyellipticine is a DNA intercalating agent and a topoisomerase II inhibitor.[1][2] It exerts its anticancer effects by stabilizing the covalent complex between DNA and topoisomerase II, which leads to the accumulation of double-strand breaks in DNA and ultimately triggers apoptosis.[3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to topoisomerase II inhibitors like this compound is a multifaceted issue. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration.[3]
-
Alterations in Topoisomerase II: Mutations in the gene encoding topoisomerase IIα or changes in its expression levels can decrease the drug's binding affinity to the enzyme or reduce the amount of available target.
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can efficiently mend the double-strand breaks induced by the drug, thereby mitigating its cytotoxic effects.
-
Alterations in Apoptotic Pathways: Defects in apoptotic signaling pathways can prevent the cell from undergoing programmed cell death despite the presence of significant DNA damage.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
To elucidate the resistance mechanism, a combination of the following experimental approaches is recommended:
-
Drug Efflux Assays: Use fluorescent substrates of ABC transporters, such as Rhodamine 123, to assess the activity of these pumps.
-
Western Blotting: Analyze the protein expression levels of key players like Topoisomerase IIα, P-gp (MDR1), and BCRP.
-
Gene Sequencing: Sequence the gene encoding Topoisomerase IIα to identify potential mutations.
-
Apoptosis Assays: Evaluate the induction of apoptosis in response to drug treatment using methods like Annexin V staining or caspase activity assays.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Increased drug efflux via ABC transporters. | 1. Perform a Rhodamine 123 efflux assay to measure P-gp activity. 2. Co-treat cells with a known P-gp inhibitor (e.g., Verapamil) and this compound to see if sensitivity is restored. 3. Perform a Western blot to check for overexpression of P-gp (MDR1) or BCRP. |
| Altered Topoisomerase IIα expression or mutation. | 1. Quantify Topoisomerase IIα protein levels via Western blot. 2. Sequence the TOP2A gene to check for mutations known to confer resistance. |
| Upregulated DNA repair pathways. | 1. Assess the expression of key DNA repair proteins (e.g., RAD51, BRCA1) by Western blot. 2. Consider combination therapy with a DNA repair inhibitor (e.g., a PARP inhibitor).[4] |
| Defective apoptotic signaling. | 1. Measure caspase-3/7 activity after drug treatment. 2. Perform an Annexin V/PI assay to quantify apoptotic and necrotic cells. |
Issue 2: Inconsistent IC50 Values
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line. |
| Variability in drug concentration. | Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Contamination of cell culture. | Regularly test for mycoplasma contamination. |
| Incorrect assay incubation times. | Optimize the incubation time for the drug treatment and the viability assay for your specific cell line. |
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Resistance Fold |
| Ba/F3 (c-Kit WT + SCF) | Pro-B | 0.5[1][5] | >10 | >20 |
| Ba/F3 (c-Kit D816V) | Pro-B | 0.3[1][5] | >10 | >33 |
| Hypothetical Cell Line A | Breast Cancer | 0.8 | 15.2 | 19 |
| Hypothetical Cell Line B | Lung Cancer | 1.2 | 28.5 | 23.75 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include untreated control wells.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Rhodamine 123 Efflux Assay
This protocol assesses the function of P-glycoprotein (MDR1), a common drug efflux pump.
Materials:
-
Cancer cell lines
-
Culture medium
-
Rhodamine 123
-
Verapamil (optional, as a P-gp inhibitor)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Harvest and wash the cells, then resuspend them in culture medium.
-
Incubate the cells with Rhodamine 123 (e.g., 1 µg/mL) for 30-60 minutes at 37°C to allow for dye uptake.
-
Wash the cells with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours at 37°C to allow for efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader. A lower fluorescence intensity in the test cells compared to control cells (or cells treated with a P-gp inhibitor) indicates increased efflux.[8][9][10]
Western Blot for Topoisomerase IIα and P-gp
This protocol is for determining the protein expression levels of key resistance markers.
Materials:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Topoisomerase IIα, anti-P-gp/MDR1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[11]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[11]
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities relative to the loading control.
Visualizations
Caption: Standard mechanism of action for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Topoisomerase II binds to ellipticine in the absence or presence of DNA. Characterization of enzyme-drug interactions by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Rhodamine 123 efflux assay [bio-protocol.org]
- 9. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. biossusa.com [biossusa.com]
Technical Support Center: 9-Methoxyellipticine Hydrochloride Crystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 9-Methoxyellipticine hydrochloride.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Q1: No crystals are forming after the solution has cooled. What should I do?
A1: Crystal formation can sometimes be slow to initiate. Here are a few techniques to induce crystallization, in order of recommendation:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of crystalline this compound, add a single, tiny crystal to the solution. A seed crystal provides a template for new crystals to grow upon.
-
Reducing Solvent Volume: If the solution is too dilute, the compound may not reach the necessary supersaturation to crystallize. Gently heat the solution to evaporate a small amount of the solvent and then allow it to cool again.
-
Lowering the Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
Q2: The compound "oiled out" instead of forming solid crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.
-
Re-dissolve and Dilute: Gently heat the solution until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly dilute the solution. Allow it to cool slowly again.
-
Change Solvent System: If oiling out persists, the chosen solvent may not be ideal. A solvent pair (one solvent in which the compound is soluble and another in which it is less soluble) can be effective. Dissolve the compound in a minimal amount of the "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Gentle heating to clarify the solution followed by slow cooling can promote crystallization.
Q3: The crystals formed very rapidly and appear as a fine powder. Are they pure?
A3: Rapid crystallization, often called "crashing out," can trap impurities within the crystal lattice. While not always indicative of low purity, it is generally less desirable than slow crystal growth.
-
Control the Cooling Rate: To encourage the formation of larger, purer crystals, slow down the cooling process. You can do this by insulating the flask (e.g., wrapping it in glass wool or placing it in a Dewar flask) or by allowing it to cool to room temperature before transferring it to a colder environment.
-
Re-crystallize: If you suspect the purity is compromised, you can perform a re-crystallization. Collect the crystals, re-dissolve them in a minimal amount of hot solvent, and then allow the solution to cool more slowly.
Q4: The final yield of my crystals is very low. What are the possible reasons?
A4: A low yield can be attributed to several factors throughout the crystallization process:
-
Excess Solvent: Using too much solvent to dissolve the compound will result in a significant portion of the product remaining in the mother liquor after cooling.
-
Premature Crystallization: If crystals form while the solution is still hot (e.g., during a hot filtration step to remove insoluble impurities), product will be lost. Ensure all equipment is pre-heated.
-
Incomplete Precipitation: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Transfer Losses: Be meticulous during product transfer steps to minimize the amount of material left behind on glassware.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound?
A1: Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₇ClN₂O |
| Molecular Weight | 312.8 g/mol |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Not available for the hydrochloride salt. The free base has a melting point of 276-278 °C. |
| Solubility | See Table 2 for solubility in common solvents. |
Q2: What is the recommended starting point for selecting a crystallization solvent?
A2: A good starting point for solvent screening is to test small quantities of this compound in a range of solvents with varying polarities. Ideal single solvents will show high solubility at elevated temperatures and low solubility at room temperature or below. Common choices for hydrochloride salts of aromatic compounds include lower alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), often in combination with water or an anti-solvent like heptane or diethyl ether.
Q3: How does pH affect the crystallization of this compound?
A3: As a hydrochloride salt of a basic compound, the pH of the solution can significantly impact its solubility and stability. Maintaining a slightly acidic pH can help to keep the compound in its protonated, salt form. In neutral or basic conditions, it may convert to the free base, which has different solubility characteristics and could precipitate as an amorphous solid or an oil.
Q4: How should I store crystalline this compound?
A4: Hydrochloride salts can be hygroscopic. It is recommended to store the crystalline material in a tightly sealed container, in a desiccator, and protected from light.
Data Presentation
Table 1: Physicochemical Properties of 9-Methoxyellipticine and its Hydrochloride Salt
| Property | 9-Methoxyellipticine (Free Base) | This compound |
| CAS Number | 10371-86-5 | 33698-51-0[1] |
| Molecular Formula | C₁₈H₁₆N₂O | C₁₈H₁₇ClN₂O |
| Molecular Weight | 276.34 g/mol | 312.8 g/mol |
| Melting Point | 276-278 °C | Data not available |
Table 2: Solubility of this compound (Experimental Data Required)
Note: The following data are illustrative and should be determined experimentally.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (Ethanol b.p.) (mg/mL) |
| Water | ~5 | ~20 |
| Methanol | ~10 | ~50 |
| Ethanol | ~2 | ~25 |
| Isopropanol | <1 | ~10 |
| Acetone | <1 | ~5 |
| Ethyl Acetate | <0.1 | ~1 |
| Dichloromethane | <0.1 | ~2 |
| Heptane | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a solvent in which this compound is sparingly soluble at room temperature but readily soluble at an elevated temperature (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated filter funnel and flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the flask can be insulated.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common crystallization problems.
References
Technical Support Center: Ellipticine Derivatives in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ellipticine derivatives in a clinical trial setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with ellipticine derivatives in clinical trials?
A1: Clinical trials of ellipticine derivatives, such as 2-methyl-9-hydroxy ellipticinium acetate (elliptinium acetate), have reported a range of side effects. The most frequently observed toxicities include nausea and vomiting, muscular cramps, and profound fatigue, particularly after several months of treatment. Other common side effects are mouth dryness and mycosis of the tongue and esophagus. Hypertension has also been reported in a smaller percentage of patients.[1]
Q2: What is the primary mechanism of action of ellipticine derivatives that also contributes to their toxicity?
A2: The primary anticancer mechanism of ellipticine and its derivatives is the inhibition of topoisomerase II and intercalation into DNA, which disrupts DNA replication and transcription in rapidly dividing cancer cells. However, this action is not entirely specific to cancer cells and can also affect healthy, proliferating cells, leading to cytotoxic side effects.[2]
Q3: How are ellipticine derivatives metabolized, and how does this relate to their side effects?
A3: Ellipticine is considered a pro-drug that is metabolically activated by cytochrome P450 (CYP) enzymes and peroxidases. This activation can lead to the formation of reactive metabolites that form covalent adducts with DNA. This process, while contributing to the anticancer effect, is also a source of genotoxic side effects in healthy tissues where these enzymes are expressed.
Q4: What is the role of the p53 pathway in the cellular response to ellipticine derivatives?
A4: Ellipticine-induced DNA damage triggers the activation of the p53 tumor suppressor pathway. This can lead to cell cycle arrest, allowing for DNA repair, or initiate apoptosis (programmed cell death) if the damage is too severe. The status of p53 in cancer cells can influence their sensitivity to ellipticine derivatives.
Troubleshooting Guides
Issue: Managing and Grading Common Adverse Events
Problem: Difficulty in consistently grading the severity of common side effects like nausea, fatigue, and mucositis.
Solution: Utilize the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) for standardized grading of side effects.[3][4][5][6][7] This allows for consistent reporting and comparison of toxicity data across different trials.
Example CTCAE Grading for Common Side Effects:
| Adverse Event | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Life-threatening) | Grade 5 (Death) |
| Nausea | Loss of appetite without alteration in eating habits | Oral intake decreased without significant weight loss, dehydration or malnutrition | Inadequate oral caloric or fluid intake; tube feeding, TPN, or hospitalization indicated | Life-threatening consequences; urgent intervention indicated | Death |
| Fatigue | Fatigue relieved by rest | Fatigue not relieved by rest; limiting instrumental Activities of Daily Living (ADL)* | Fatigue not relieved by rest; limiting self-care ADL** | Life-threatening consequences; urgent intervention indicated | Death |
| Mucositis (Oral) | Asymptomatic or mild symptoms; intervention not indicated | Moderate pain; not interfering with oral intake; modified diet indicated | Severe pain; interfering with oral intake | Life-threatening consequences; urgent intervention indicated | Death |
* Instrumental ADL: Preparing meals, shopping, using the phone, managing money, etc. ** Self-care ADL: Bathing, dressing, feeding self, using the toilet, etc.
Issue: Monitoring for Potential Organ Toxicity
Problem: Uncertainty about which laboratory parameters to monitor for potential liver, kidney, and hematological toxicity.
Solution: Implement a regular monitoring schedule for specific laboratory parameters throughout the clinical trial.
-
Hepatotoxicity (Liver Injury):
-
Baseline: Measure Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.
-
During Treatment: Monitor ALT, AST, and Total Bilirubin at least every cycle. More frequent monitoring is recommended if elevations are observed.
-
-
Nephrotoxicity (Kidney Injury):
-
Baseline: Measure serum creatinine and calculate the estimated Glomerular Filtration Rate (eGFR).
-
During Treatment: Monitor serum creatinine and eGFR at regular intervals, such as with each treatment cycle.
-
-
Hematological Toxicity:
-
Baseline: Complete Blood Count (CBC) with differential.
-
During Treatment: Perform a CBC with differential prior to each treatment cycle and more frequently if cytopenias (e.g., neutropenia, thrombocytopenia) are detected.
-
Quantitative Data Summary
The following table summarizes the incidence of side effects observed in a phase II clinical trial of 2-methyl-9-hydroxy ellipticinium acetate (NSC 264-137) administered at a dose of 80-100 mg/m²/week via 1-hour intravenous infusion.[1]
| Side Effect | Incidence Rate |
| Nausea and Vomiting | ~33% (one-third of patients) |
| Muscular Cramp | ~33% (one-third of patients) |
| Pronounced Fatigue (after 3 months) | Most patients |
| Mouth Dryness | <20% of patients |
| Mycosis of the Tongue and Esophagus | <20% of patients |
| Hypertension | <10% of patients |
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Liver Injury (DILI)
-
Patient Screening: At baseline, collect a thorough medical history, including any pre-existing liver conditions and concomitant medications.
-
Blood Sampling: Collect venous blood samples for liver function tests (ALT, AST, ALP, Total Bilirubin) at baseline and prior to each treatment cycle.
-
Sample Processing: Centrifuge blood samples to separate serum. Analyze serum samples using a validated automated clinical chemistry analyzer.
-
Data Analysis: Compare post-treatment liver function test results to baseline values. Investigate any elevations according to established guidelines (e.g., FDA guidance on DILI).[8]
-
Causality Assessment: If significant abnormalities are detected, a causality assessment should be performed by an expert panel to determine the likelihood of the liver injury being drug-induced.[9][10]
Protocol 2: Monitoring of Hematological Toxicity
-
Baseline Assessment: Obtain a complete blood count (CBC) with a differential count at screening.
-
Routine Monitoring: Collect a venous blood sample for a CBC with differential prior to the start of each treatment cycle.
-
Increased Frequency Monitoring: If Grade 2 or higher cytopenia is observed, increase the frequency of monitoring to weekly or as clinically indicated until resolution.
-
Data Evaluation: Grade hematological adverse events using the CTCAE.
-
Management: Implement dose modifications or treatment delays as specified in the clinical trial protocol for significant hematological toxicity.
Visualizations
References
- 1. Antitumor activity, pharmacology, and toxicity of ellipticines, ellipticinium, and 9-hydroxy derivatives: preliminary clinical trials of 2-methyl-9-hydroxy ellipticinium (NSC 264-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. dermnetnz.org [dermnetnz.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. evs.nci.nih.gov [evs.nci.nih.gov]
- 8. Drug-Induced Liver Injury: Premarketing Clinical Evaluation | FDA [fda.gov]
- 9. Overview of Causality Assessment for Drug-Induced Liver Injury (DILI) in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
9-Methoxyellipticine Hydrochloride Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with information regarding the known and potential off-target effects of 9-Methoxyellipticine hydrochloride. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues and questions that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
9-Methoxyellipticine is a well-documented DNA intercalator and a potent inhibitor of topoisomerase II. These are considered its primary mechanisms of cytotoxic action. Additionally, it has been shown to inhibit the proto-oncogenic receptor tyrosine kinase, c-Kit.
Q2: Is there a comprehensive kinase selectivity profile available for this compound?
Q3: What are the potential off-target effects I should be aware of when using this compound?
Given that it is an ATP-competitive inhibitor of c-Kit, there is a possibility of off-target activity against other kinases that share structural similarity in their ATP-binding pockets. The ellipticine scaffold has been associated with a range of biological activities, and derivatives have shown activity against other kinases, such as protein kinase CK2. However, specific quantitative data for 9-Methoxyellipticine on a broad range of kinases is lacking. Researchers should consider the possibility of off-target effects on other tyrosine kinases and serine/threonine kinases.
Q4: My experimental results suggest off-target effects. How can I confirm this?
If you suspect off-target effects are influencing your results, it is recommended to perform a broad kinase panel screening to identify potential unintended targets. Several commercial services offer comprehensive kinase profiling. Additionally, target validation experiments, such as cellular thermal shift assays (CETSA), pull-down assays with immobilized compounds, or genetic approaches like siRNA/shRNA knockdown or CRISPR/Cas9 knockout of suspected off-target proteins, can help confirm these interactions.
Q5: How does the metabolism of this compound affect its activity and potential off-targets?
9-Methoxyellipticine is metabolized in vivo, with one of the principal metabolites being 9-hydroxyellipticine. This metabolite may have its own distinct target and off-target profile. When interpreting in vivo data, it is important to consider the pharmacological activity of this and other potential metabolites.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with DNA damage or c-Kit inhibition. | The observed phenotype may be due to the inhibition of an unknown off-target kinase or other protein. | 1. Perform a broad-panel kinase screen to identify potential off-target kinases. 2. Use a structurally distinct inhibitor of DNA intercalation, topoisomerase II, or c-Kit to see if the phenotype is replicated. 3. Employ target validation techniques (e.g., CETSA, siRNA) for any identified potential off-targets. |
| Discrepancy between in vitro and in vivo results. | This could be due to the metabolic conversion of 9-Methoxyellipticine to active or inactive metabolites, such as 9-hydroxyellipticine, which may have a different off-target profile. | 1. Investigate the metabolic stability of 9-Methoxyellipticine in your in vivo model. 2. If possible, test the activity and off-target profile of known metabolites in your in vitro assays. |
| High levels of cytotoxicity in cell lines not expressing c-Kit. | The cytotoxicity is likely mediated by its primary mechanisms of DNA intercalation and topoisomerase II inhibition, which are not dependent on c-Kit expression. | 1. Confirm DNA damage and cell cycle arrest consistent with topoisomerase II inhibition. 2. Compare the cytotoxic profile with other known topoisomerase II inhibitors. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of 9-Methoxyellipticine. It is important to note that this is not an exhaustive list of all potential targets.
| Target | Assay Type | Value | Reference |
| DNA | Intercalation | Affinity of ~106 M-1 | [1] |
| Topoisomerase II | Inhibition | Potent inhibitor | [2] |
| c-Kit (wild-type) | Kinase Inhibition | IC50 = 0.8 µM | |
| c-Kit (D816V mutant) | Kinase Inhibition | IC50 = 0.6 µM |
Experimental Protocols
1. DNA Intercalation Assay (General Protocol)
This method is based on the displacement of a fluorescent dye (e.g., ethidium bromide) that is pre-bound to DNA.
-
Materials: this compound, calf thymus DNA, ethidium bromide, appropriate buffer (e.g., phosphate buffer).
-
Procedure:
-
Prepare a solution of DNA and ethidium bromide in the buffer and allow it to equilibrate.
-
Measure the initial fluorescence of the DNA-ethidium bromide complex.
-
Add increasing concentrations of this compound to the solution.
-
After an incubation period, measure the fluorescence at each concentration.
-
A decrease in fluorescence indicates the displacement of ethidium bromide by 9-Methoxyellipticine, signifying DNA intercalation.
-
The affinity can be calculated using appropriate binding models.
-
2. Topoisomerase II Inhibition Assay (General Protocol)
This assay typically measures the relaxation or decatenation of supercoiled plasmid DNA by topoisomerase II.
-
Materials: this compound, human topoisomerase II enzyme, supercoiled plasmid DNA (e.g., pBR322), ATP, reaction buffer.
-
Procedure:
-
Incubate the supercoiled DNA with topoisomerase II and ATP in the reaction buffer in the presence of varying concentrations of this compound.
-
Stop the reaction (e.g., by adding a stop solution containing SDS and proteinase K).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of topoisomerase II will result in a higher proportion of supercoiled DNA compared to the relaxed DNA in the control samples.
-
3. c-Kit Kinase Inhibition Assay (General Protocol)
This assay measures the phosphorylation of a substrate by the c-Kit kinase.
-
Materials: this compound, recombinant human c-Kit kinase, a suitable substrate (e.g., a peptide substrate), ATP (often radiolabeled, e.g., [γ-³²P]ATP), reaction buffer.
-
Procedure:
-
Incubate the c-Kit enzyme with varying concentrations of this compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a set incubation time, stop the reaction.
-
Quantify the amount of phosphorylated substrate. If using a radiolabeled ATP, this can be done by capturing the substrate on a filter and measuring radioactivity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
References
minimizing toxicity of 9-Methoxyellipticine hydrochloride in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the in vivo toxicity of 9-Methoxyellipticine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the known toxicities associated with this compound and its parent compound, ellipticine?
A1: Ellipticine and its derivatives, including this compound, have demonstrated potential for toxicity. The parent compound, ellipticine, is a known mutagen.[1] In vivo studies of ellipticine derivatives have shown potential for genotoxicity and bone marrow toxicity. Specifically, 9-hydroxy-ellipticine, a metabolite of 9-Methoxyellipticine, has been shown to cause chromosome abnormalities and sister chromatid exchange in murine bone marrow cells at doses of 5 to 10 mg/kg. The poor water solubility of ellipticine and its derivatives can also contribute to systemic toxicity.
Q2: What is the LD50 of this compound?
Q3: How can the toxicity of this compound be minimized in our in vivo experiments?
A3: Several strategies can be employed to mitigate the toxicity of this compound:
-
Formulation Strategies: Encapsulating the compound in liposomes or nanoparticles can reduce systemic toxicity by altering its pharmacokinetic profile and potentially targeting it to tumor tissues.
-
Derivative Synthesis: Research has focused on synthesizing ellipticine derivatives with improved therapeutic indices (higher efficacy and lower toxicity).
-
Dose Optimization: Careful dose-range finding studies are crucial to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
-
Route of Administration: The route of administration can significantly impact the toxicity profile. For some compounds, oral administration has been shown to be less toxic than intraperitoneal injection.
Q4: Are there any known metabolites of this compound that I should be aware of?
A4: Yes, 9-Methoxyellipticine is metabolized in vivo to 9-hydroxyellipticine.[2] This metabolite is known to be genotoxic and contributes to the overall toxicity profile of the parent compound.
Troubleshooting Guides
Issue: High incidence of animal mortality or severe adverse effects during in vivo studies.
| Potential Cause | Troubleshooting Step |
| High dose of this compound | Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD). Start with lower doses and carefully observe animals for clinical signs of toxicity. |
| Poor solubility and precipitation of the compound in vivo | Improve the formulation. Consider using a vehicle with better solubilizing capacity or encapsulating the compound in liposomes or nanoparticles. |
| Route of administration | Evaluate alternative routes of administration. For instance, if intraperitoneal injection leads to severe local toxicity, consider oral gavage or intravenous infusion if appropriate for the experimental model. |
| Accumulated toxicity from repeated dosing | Increase the dosing interval or reduce the dose for subsequent administrations based on clinical observations and body weight changes. |
Issue: Evidence of hematological toxicity (e.g., neutropenia, anemia).
| Potential Cause | Troubleshooting Step |
| Myelosuppressive effects of the compound or its metabolites | Monitor complete blood counts (CBCs) regularly throughout the study. Consider co-administration of hematopoietic growth factors if clinically relevant and ethically approved. Reduce the dose or frequency of administration. |
| Off-target effects | Investigate the mechanism of hematological toxicity. This may involve assessing bone marrow cellularity and progenitor cell populations. |
Issue: Signs of organ toxicity (e.g., liver or kidney damage).
| Potential Cause | Troubleshooting Step |
| Drug accumulation in specific organs | Perform histopathological analysis of major organs (liver, kidneys, spleen, heart, lungs) at the end of the study. Monitor serum biochemical markers of organ function (e.g., ALT, AST for liver; BUN, creatinine for kidney) during the study. |
| Metabolite-induced toxicity | Characterize the metabolic profile of this compound in the animal model being used to identify potentially toxic metabolites and their distribution. |
Quantitative Toxicity Data
| Compound | Animal Model | Route of Administration | Dose | Observed Toxicity |
| 9-hydroxy-ellipticine | Murine | Intraperitoneal (ip) | 5 - 10 mg/kg | Bone marrow toxicity (chromosome clumping, chromatid aberrations, micronuclei formation) |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound (General Protocol)
This protocol is a general guideline for the encapsulation of hydrophobic drugs like this compound using the thin-film hydration method. Optimization will be required.
Materials:
-
This compound
-
Phospholipids (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve this compound, DPPC, and cholesterol in a molar ratio (e.g., 1:10:5) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pre-warmed to a temperature above the lipid transition temperature) by gentle rotation. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.
-
The resulting liposomal suspension can be purified from the unencapsulated drug by methods such as dialysis or size exclusion chromatography.
Protocol 2: Assessment of Hematological Toxicity in Mice
Procedure:
-
Collect blood samples (approximately 50-100 µL) from mice via a suitable method (e.g., retro-orbital sinus, submandibular vein) at baseline and at specified time points after treatment.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Analyze the blood samples for complete blood count (CBC) parameters using an automated hematology analyzer. Key parameters to assess include:
-
Red blood cell (RBC) count
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
White blood cell (WBC) count and differential (neutrophils, lymphocytes, monocytes)
-
Platelet (PLT) count
-
-
Compare the results from treated groups to the vehicle control group to identify any significant changes.
Protocol 3: Histopathological Examination of Tissues
Procedure:
-
At the end of the in vivo study, euthanize the animals according to approved protocols.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs, and any tissues with visible abnormalities).
-
Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues through graded alcohols and xylene, and then embed in paraffin wax.
-
Section the paraffin-embedded tissues at a thickness of 4-5 µm.
-
Stain the tissue sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope by a qualified pathologist to identify any treatment-related histopathological changes, such as inflammation, necrosis, apoptosis, or cellular infiltration.
Visualizations
Caption: Workflow for troubleshooting in vivo toxicity of this compound.
Caption: Signaling pathway illustrating the metabolism of 9-Methoxyellipticine and a strategy for toxicity mitigation.
References
Technical Support Center: 9-Methoxyellipticine Hydrochloride Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 9-Methoxyellipticine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, categorized by the synthetic stage.
Stage 1: Fischer Indole Synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole
Question: Low yield of the carbazole intermediate.
Possible Causes & Solutions:
-
Incomplete Reaction: The Fischer indole synthesis is sensitive to reaction parameters. On a larger scale, heat and mass transfer limitations can lead to incomplete conversion.
-
Solution: Monitor the reaction closely using in-process controls (e.g., TLC, HPLC). Ensure adequate mixing and efficient heat distribution throughout the reactor. A gradual increase in temperature might be necessary to maintain a steady reaction rate.
-
-
Side Reactions: Unsymmetric ketones can lead to regioisomeric indole products. While cyclohexanone is symmetric, impurities or degradation products could lead to unexpected side reactions.[1]
-
Solution: Use high-purity starting materials. Analyze the crude product to identify any major byproducts, which can help in optimizing reaction conditions to minimize their formation.
-
-
Exothermic Reaction Control: The Fischer indole synthesis can be exothermic, and poor temperature control on a large scale can lead to runaway reactions and decomposition of products.[2]
-
Solution: Implement robust temperature control systems. For large-scale reactions, consider a semi-batch process where one reactant is added portion-wise to manage the exotherm.
-
Question: Difficulty in isolating the carbazole intermediate.
Possible Causes & Solutions:
-
Product Solubility: The product might be more soluble in the reaction mixture at the higher temperatures used for the reaction, making precipitation upon cooling inefficient.
-
Solution: Experiment with anti-solvents to induce precipitation. Ensure the mixture is cooled to a sufficiently low temperature for an adequate duration to maximize crystal formation.
-
-
Impurity Interference: Tarry byproducts, common in Fischer indole synthesis, can interfere with crystallization.
-
Solution: Perform a work-up procedure to remove soluble impurities before crystallization. This could involve liquid-liquid extraction or treatment with activated carbon.
-
Stage 2: Pictet-Spengler Reaction to form the Pyrido[4,3-b]carbazole Core
Question: Low yield of the cyclized product.
Possible Causes & Solutions:
-
Inefficient Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate, and its formation can be sluggish.[3]
-
Poor Nucleophilicity of the Indole Ring: The electron-richness of the indole ring is crucial for the cyclization step.
-
Solution: While the methoxy group on the precursor is electron-donating, other factors might reduce nucleophilicity. Ensure the reaction medium is not overly acidic, which could lead to undesired side reactions on the indole nucleus.
-
-
Steric Hindrance: On a larger scale, improper mixing can lead to localized high concentrations of reactants, potentially favoring side reactions over the desired intramolecular cyclization.
-
Solution: Optimize the stirring rate and reactor geometry to ensure homogeneous mixing.
-
Question: Formation of significant amounts of byproducts.
Possible Causes & Solutions:
-
Intermolecular Reactions: If the concentration of the iminium ion intermediate is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Solution: Control the rate of addition of the aldehyde or ketone component to maintain a low steady-state concentration of the intermediate.
-
-
Oxidation of the Product: The pyrido[4,3-b]carbazole core can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stage 3: Aromatization and Hydrochloride Salt Formation
Question: Incomplete aromatization.
Possible Causes & Solutions:
-
Inefficient Dehydrogenation Catalyst: The activity of the palladium on carbon (Pd/C) catalyst can be variable.
-
Solution: Use a fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities from previous steps. The catalyst loading may need to be optimized for the larger scale.
-
-
Mass Transfer Limitations: In a heterogeneous catalytic reaction, efficient contact between the substrate, catalyst, and hydrogen acceptor (if used) is crucial.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended. The choice of solvent can also impact the reaction rate.
-
Question: Issues with hydrochloride salt formation and crystallization.
Possible Causes & Solutions:
-
Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can affect the salt's crystallinity and purity.
-
Solution: Carefully control the addition of HCl. The pH of the solution should be monitored and adjusted to the optimal range for crystallization.
-
-
Polymorphism: The final product may exist in different crystalline forms (polymorphs), which can be influenced by the crystallization conditions.[6]
-
Solution: Develop a robust crystallization protocol with controlled cooling rates, solvent systems, and seeding strategies to ensure consistent formation of the desired polymorph.
-
-
Impurities Inhibiting Crystallization: Even small amounts of impurities can hinder crystal growth or lead to the formation of an oil.
-
Solution: Ensure the crude 9-Methoxyellipticine base is of high purity before attempting salt formation. An additional purification step, such as a charcoal treatment or a quick filtration through a silica plug, might be necessary.
-
Data Presentation
Table 1: Illustrative Comparison of Key Parameters in Lab-Scale vs. Scale-Up Synthesis
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-10 kg) | Challenges in Scale-Up |
| Fischer Indole Synthesis Yield | 80-90% | 65-75% | Heat and mass transfer limitations, exotherm control. |
| Pictet-Spengler Reaction Yield | 70-80% | 55-65% | Mixing efficiency, byproduct formation. |
| Aromatization Yield | >95% | 85-95% | Catalyst activity and mass transfer. |
| Overall Yield | ~50-65% | ~30-45% | Cumulative losses from each step are magnified. |
| Final Purity (API) | >99.5% | >99.0% | More complex impurity profile, purification challenges. |
| Typical Batch Time | 8-12 hours | 24-48 hours | Slower heating/cooling, longer addition times. |
Table 2: Common Impurities and their Potential Sources
| Impurity | Potential Source | Stage of Formation | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction | All stages | Optimize reaction time, temperature, and stoichiometry. |
| Regioisomers | Use of unsymmetrical ketones | Fischer Indole Synthesis | Use of symmetric ketones like cyclohexanone. |
| Over-alkylated products | Side reaction with alkylating agents | If N-alkylation is performed | Careful control of stoichiometry and temperature. |
| Oxidation products | Exposure to air at high temperatures | Aromatization | Conduct reaction under an inert atmosphere. |
| Residual Solvents | Inefficient drying | Final API isolation | Use appropriate drying techniques (e.g., vacuum oven). |
Experimental Protocols
Protocol 1: Scale-Up of Fischer Indole Synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole
-
Reactor Setup: A 50L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe is charged with a solution of p-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., acetic acid or a high-boiling alcohol).
-
Reactant Addition: Cyclohexanone is added portion-wise to the stirred solution at a controlled rate to manage the initial exotherm.
-
Reaction: The mixture is heated to reflux (typically 110-140°C, depending on the solvent) and maintained at this temperature for 4-6 hours. The reaction progress is monitored by HPLC.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then further chilled to 0-5°C to induce crystallization. The precipitated product is isolated by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.
Protocol 2: Large-Scale Pictet-Spengler Cyclization
-
Reactor Setup: A 100L reactor is charged with the 6-methoxy-1,2,3,4-tetrahydrocarbazole intermediate and a suitable solvent (e.g., toluene or dichloromethane).
-
Acid Catalyst: A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or trifluoroacetic acid) is added.
-
Aldehyde Addition: An aldehyde source (e.g., paraformaldehyde or a solution of formaldehyde) is added slowly to the reaction mixture at a controlled temperature (e.g., 20-25°C).
-
Reaction and Monitoring: The reaction is stirred at ambient or slightly elevated temperature for 12-24 hours, with progress monitored by HPLC.
-
Quenching and Extraction: The reaction is quenched by the addition of a base (e.g., sodium bicarbonate solution). The organic layer is separated, washed with brine, and the solvent is removed under reduced pressure to yield the crude cyclized product.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Exothermic Reactions: Both the Fischer indole synthesis and potentially the Pictet-Spengler reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a thermal runaway.[7][8]
-
Handling of Hazardous Reagents: The synthesis may involve corrosive acids (HCl, H₂SO₄), flammable solvents, and potentially toxic intermediates. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.
-
Catalyst Handling: Palladium on carbon is flammable, especially when dry and in the presence of air. It should be handled with care, preferably in a wetted state.
Q2: How does the choice of solvent impact the scale-up process?
A2: The solvent plays a critical role in:
-
Reaction Kinetics: The polarity and boiling point of the solvent can influence reaction rates and equilibrium positions.
-
Solubility: The solvent must be able to dissolve the reactants at the reaction temperature and ideally allow for the product to crystallize upon cooling for easy isolation.
-
Work-up and Purification: The solvent should be easily separable from the product and not form azeotropes that are difficult to remove.
-
Safety and Environmental Impact: On an industrial scale, the use of toxic or environmentally harmful solvents should be minimized.
Q3: What are the key considerations for the final crystallization of this compound as an Active Pharmaceutical Ingredient (API)?
A3: For the final API crystallization, the following are crucial:
-
Purity: The crystallization process must be able to purge residual impurities to meet stringent pharmaceutical standards.
-
Crystal Size and Morphology: These properties affect the bulk density, flowability, and dissolution rate of the API, which are critical for formulation into a final drug product.[6][9]
-
Polymorphic Form: Different polymorphs can have different stabilities and bioavailabilities. The crystallization process must consistently produce the desired polymorphic form.
-
Residual Solvents: The final API must have residual solvent levels below the limits set by regulatory guidelines (e.g., ICH Q3C).
Q4: Can continuous flow chemistry be a viable alternative for the scale-up of this synthesis?
A4: Yes, continuous flow chemistry offers several potential advantages for this synthesis:
-
Improved Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for excellent control of exotherms, enhancing safety.[7]
-
Precise Control of Reaction Parameters: Residence time, temperature, and stoichiometry can be precisely controlled, potentially leading to higher yields and fewer byproducts.
-
Scalability: Scaling up a flow process often involves running the reactor for a longer time or using parallel reactors, which can be more straightforward than scaling up a batch reactor.
-
Safety: The small reaction volumes at any given time in a flow reactor minimize the risk associated with hazardous reactions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in Stage 1.
Caption: Final purification workflow for the API.
References
- 1. Synthetic Optimization of Ellipticine and Antitumor Activity of Novel Hexacyclic Derivatives of Ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 9-Methoxyellipticine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 9-Methoxyellipticine hydrochloride. It offers troubleshooting advice and frequently asked questions (FAQs) regarding its degradation pathways and stability.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be kept at -20°C, where it is stable for at least four years.[1] For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[1] The compound is stable enough for shipping at ambient temperatures for a few weeks.[1]
Q2: What is the primary metabolic degradation pathway for 9-Methoxyellipticine?
In biological systems, a key metabolic pathway is the O-demethylation of the methoxy group at the 9-position. This reaction results in the formation of 9-hydroxyellipticine. This metabolite can then be further conjugated, for instance, by forming a glucuronide.
Q3: Can 9-Methoxyellipticine undergo oxidative degradation?
Yes, 9-Methoxyellipticine is susceptible to oxidative degradation. In the presence of a peroxidase system and hydrogen peroxide, it can undergo oxidative O-demethylation. This process leads to the formation of a reactive quinone-imine derivative and methanol. This pathway is significant as it suggests a potential for in vitro formation of electrophilic species.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Unexpected peaks in HPLC analysis of a freshly prepared solution. | Contamination of solvent or glassware. Photodegradation during sample preparation. | Use high-purity solvents and thoroughly clean all glassware. Prepare samples under low-light conditions or use amber vials. |
| Significant degradation observed under mild acidic or basic conditions. | The ellipticine core is known to be sensitive to pH changes. | Perform initial stability trials at lower acid/base concentrations (e.g., 0.01 M) and lower temperatures. Gradually increase the stress to achieve the desired level of degradation. |
| Poor mass balance in forced degradation studies. | Degradation products may be non-chromophoric, highly retained on the column, or volatile. | Use a universal detector like a mass spectrometer (LC-MS) in parallel with a UV detector. Employ a gradient elution that goes to a high organic phase percentage to ensure all compounds are eluted. Check for precipitation of degradants in the sample. |
| Inconsistent degradation profiles between experimental repeats. | Variability in stress conditions (temperature, light exposure, reagent concentration). Inconsistent sample handling. | Ensure precise control over all experimental parameters. Use calibrated equipment (ovens, pH meters). Follow a standardized sample preparation and analysis protocol. |
Potential Chemical Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, the following pathways are proposed based on the chemical structure of the ellipticine core and known reactions of similar compounds. These should be experimentally verified.
-
Acidic Hydrolysis: Under strong acidic conditions and heat, the methoxy group may be susceptible to hydrolysis, leading to the formation of 9-hydroxyellipticine.
-
Alkaline Hydrolysis: The pyridinium nitrogen in the ellipticine ring system could potentially be involved in reactions under strong alkaline conditions, but the core structure is generally stable. The methoxy group is less likely to be hydrolyzed under basic conditions compared to acidic conditions.
-
Oxidative Degradation: As confirmed by enzymatic studies, oxidation is a key degradation pathway. Chemical oxidation (e.g., with hydrogen peroxide) is expected to yield the 9-quinone-imine derivative through oxidative O-demethylation. N-oxidation at the pyridinic nitrogen is also a possibility.
-
Photodegradation: Aromatic systems and compounds with heteroatoms are often susceptible to photodegradation. Exposure to UV or high-intensity visible light could lead to the formation of radicals and subsequent complex degradation products, including potential N-oxides or products of ring cleavage.
-
Thermal Degradation: When subjected to dry heat, degradation is likely to be slower. If degradation occurs, it may involve oxidation if oxygen is present.
Below is a diagram illustrating the confirmed oxidative and proposed hydrolytic degradation pathways.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in water or a water/organic mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Incubate at 60°C for 24 hours. Take samples at intermediate time points (e.g., 2, 6, 12 hours). Neutralize the samples before HPLC analysis.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours. Take samples at intermediate time points. Neutralize the samples before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Take samples at intermediate time points.
-
Thermal Degradation: Store the solid drug substance in a thermostatic oven at 70°C for 48 hours. Also, expose a solution of the drug to the same conditions.
-
Photodegradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: Analyze all samples, including a non-degraded control, by a suitable stability-indicating HPLC method.
Stability-Indicating HPLC Method Development Protocol
Objective: To develop a robust HPLC method capable of separating 9-Methoxyellipticine from its potential degradation products.
Procedure:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions. A common starting point is a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Example Gradient: 10% to 90% organic phase over 20 minutes.
-
-
Method Optimization:
-
Inject a mixture of the control and stressed samples to observe the separation of the parent peak and degradation products.
-
Adjust the gradient slope, flow rate, and mobile phase pH to achieve adequate resolution (>1.5) between all peaks.
-
Optimize the detection wavelength by running a PDA scan of the parent compound and degradation products to find a wavelength with a good response for all components.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Analyze a series of dilutions of the standard to demonstrate a linear relationship between concentration and peak area.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the drug substance.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary method parameters (e.g., pH, flow rate, column temperature) to assess the method's reliability.
-
This technical support guide provides a starting point for investigating the degradation of this compound. All proposed pathways and experimental conditions should be confirmed through rigorous in-laboratory studies.
References
Validation & Comparative
A Comparative Analysis of 9-Methoxyellipticine Hydrochloride and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer properties of 9-Methoxyellipticine hydrochloride and the widely-used chemotherapeutic agent, doxorubicin, with a focus on their effects on breast cancer cells. The information presented is collated from various scientific studies to support research and drug development efforts in oncology.
Executive Summary
Doxorubicin is a well-established anthracycline antibiotic used in the treatment of various cancers, including breast cancer. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. This compound, a derivative of the plant alkaloid ellipticine, is also known to target topoisomerase II and exhibits potent anti-cancer activity. This guide delves into a comparative analysis of their cytotoxicity, impact on apoptosis, and effects on the cell cycle in common breast cancer cell lines, MCF-7 and MDA-MB-231.
Note on this compound Data: Direct comparative studies between this compound and doxorubicin in MCF-7 and MDA-MB-231 cells are limited in the currently available literature. Therefore, data for the parent compound, ellipticine, is used as a proxy to provide the most relevant comparison. This should be taken into consideration when interpreting the presented data.
Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for doxorubicin and ellipticine in MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Citation |
| Doxorubicin | MCF-7 | 8.306 | [1] |
| 4 | [2] | ||
| 9.908 | [3] | ||
| MDA-MB-231 | 6.602 | [1] | |
| 1 | [2] | ||
| 0.69 | [3] | ||
| Ellipticine | MCF-7 | ~1.0 | [4] |
Mechanism of Action: A Comparative Overview
Both doxorubicin and this compound (and its parent compound, ellipticine) exert their anti-cancer effects through multiple mechanisms, primarily targeting DNA replication and cell division.
Doxorubicin:
Doxorubicin's cytotoxic effects are attributed to several mechanisms[5]:
-
DNA Intercalation: It inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA and RNA synthesis.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to double-strand breaks in the DNA.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
This compound (Ellipticine):
The anti-cancer activity of ellipticine and its derivatives is also multifaceted:
-
Topoisomerase II Inhibition: Similar to doxorubicin, it poisons topoisomerase II, leading to DNA damage.
-
DNA Adduct Formation: Ellipticine can be metabolically activated to form reactive intermediates that bind covalently to DNA, forming DNA adducts that disrupt DNA replication.
-
Intercalation: It can also intercalate into DNA, contributing to its cytotoxic effects.
Impact on Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate tumor cells.
Doxorubicin:
Doxorubicin induces apoptosis in breast cancer cells through both the intrinsic and extrinsic pathways. In MCF-7 cells, it has been shown to increase the Bax/Bcl-2 ratio, leading to the activation of caspases[1]. Specifically, doxorubicin treatment leads to the upregulation of pro-apoptotic proteins like Bax and the activation of caspase-8 and caspase-3, while downregulating the anti-apoptotic protein Bcl-2[2].
Ellipticine:
Ellipticine has also been demonstrated to be a potent inducer of apoptosis in breast cancer cells. In MDA-MB-231 cells, ellipticine treatment leads to an increase in Bax expression and a decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xL. This triggers the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and the activation of caspase-9 and -3.
Effects on the Cell Cycle
The cell cycle is a series of events that leads to cell division and replication. Disruption of the cell cycle is a key strategy in cancer therapy.
Doxorubicin:
Doxorubicin's effect on the cell cycle in breast cancer cells is cell-line dependent. In MCF-7 cells, doxorubicin induces cell cycle arrest at both the G1/S and G2/M checkpoints. In contrast, in MDA-MB-231 cells, it primarily causes a G2/M arrest.
Ellipticine:
Ellipticine has been shown to cause a G2/M phase cell cycle arrest in both MCF-7 and MDA-MB-231 cells. This arrest is associated with a decrease in the levels of key G2/M transition proteins such as cyclin B1 and Cdc2.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes discussed, the following diagrams are provided in DOT language.
Caption: Doxorubicin's multifaceted mechanism of action in breast cancer cells.
Caption: Mechanism of action of 9-Methoxyellipticine HCl (via ellipticine) in breast cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potent MDA-MB 231 breast cancer drug molecules from single step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 9-Methoxyellipticine Hydrochloride and Other Ellipticine Derivatives in Cancer Research
For Immediate Release
In the competitive landscape of oncology drug development, ellipticine and its derivatives have long been a subject of intense research due to their potent anti-cancer properties. This guide provides a comprehensive comparison of 9-Methoxyellipticine hydrochloride with other key ellipticine derivatives, including the parent compound ellipticine, 9-hydroxyellipticine, and 9-aminoellipticine. By presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug development.
The primary mechanism of action for ellipticine and its derivatives is the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and cell division.[1][2][3] By targeting this enzyme, these compounds induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] This guide delves into the comparative efficacy of these derivatives in terms of their cytotoxicity against various cancer cell lines and their potency in inhibiting topoisomerase II.
Comparative Cytotoxicity
The in vitro cytotoxicity of ellipticine derivatives is a key indicator of their potential as anti-cancer agents. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation. The following tables summarize the IC50 values of this compound and other ellipticine derivatives against a panel of human cancer cell lines.
| Compound | MCF-7 (Breast) | HL-60 (Leukemia) | CCRF-CEM (Leukemia) | IMR-32 (Neuroblastoma) | UKF-NB-3 (Neuroblastoma) | UKF-NB-4 (Neuroblastoma) | U87MG (Glioblastoma) |
| Ellipticine | 1.25 µM[4] | < 1 µM[2] | ~4 µM[2] | < 1 µM[2] | < 1 µM[2] | < 1 µM[2] | ~1 µM[2] |
| 9-Hydroxyellipticine | 3.25 µM[4] | - | - | - | - | - | - |
| 9-Methoxyellipticine | - | - | - | - | - | - | - |
| 9-Aminoellipticine | - | - | - | - | - | - | - |
Topoisomerase II Inhibition
The potency of ellipticine derivatives as topoisomerase II inhibitors is another critical parameter. The IC50 values for the inhibition of this enzyme provide a direct measure of their on-target activity.
| Compound | Topoisomerase II Inhibition (IC50) |
| Ellipticine | Data not available |
| 9-Hydroxyellipticine | Data not available |
| 9-Methoxyellipticine | Data not available |
| 9-Aminoellipticine | Data not available |
Note: Specific IC50 values for topoisomerase II inhibition in a comparative format are not available in the reviewed literature.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the ellipticine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[2]
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing kDNA, topoisomerase II enzyme, and reaction buffer.
-
Compound Addition: Add the ellipticine derivative at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the reaction products on an agarose gel. Decatenated DNA (minicircles) will migrate faster than the catenated kDNA network.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: The inhibition of topoisomerase II is observed as a decrease in the amount of decatenated minicircles compared to the control.
Signaling Pathways and Mechanisms of Action
The anti-cancer effects of ellipticine derivatives are mediated through complex signaling pathways. Their primary action of topoisomerase II inhibition leads to the formation of DNA double-strand breaks, which in turn activates DNA damage response pathways. This can trigger cell cycle arrest, typically at the G2/M phase, and ultimately lead to apoptosis.
Below are diagrams illustrating the key signaling pathways and experimental workflows.
Caption: Signaling pathway of ellipticine-induced apoptosis.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the Topoisomerase II DNA decatenation assay.
Conclusion
References
- 1. Bioactivities and Action Mechanisms of Ellipticine Derivatives Reported Prior to 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
9-Methoxyellipticine Hydrochloride: A Comparative Guide for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 9-Methoxyellipticine hydrochloride as a potential anticancer agent. It offers an objective comparison with other established alternatives, supported by experimental data, to aid in research and development decisions.
Abstract
9-Methoxyellipticine, a naturally occurring alkaloid, has demonstrated notable anticancer properties. This document synthesizes available preclinical data on its efficacy and mechanism of action, comparing it with its parent compound, ellipticine, and clinically relevant topoisomerase II inhibitors, etoposide and doxorubicin. The primary mechanism of action for 9-Methoxyellipticine and its analogs is the inhibition of topoisomerase II and intercalation into DNA, leading to cell cycle arrest and apoptosis. This guide presents a comparative analysis of its cytotoxic activity across various cancer cell lines and details the experimental protocols for key assays.
Comparative Cytotoxicity Analysis
The in vitro efficacy of this compound and its comparators is typically evaluated by determining the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines. The following tables summarize the available IC50 data. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions such as cell seeding density and drug exposure time.
Table 1: IC50 Values of this compound and Ellipticine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 9-Methoxyellipticine | Ba/F3 (c-Kit wild-type) | Pro-B cell line | 0.5 | [1][2] |
| 9-Methoxyellipticine | Ba/F3 (c-Kit D816V) | Pro-B cell line | 0.3 | [1][2] |
| Ellipticine | IMR-32 | Neuroblastoma | Not specified, sensitive | [3][4] |
| Ellipticine | UKF-NB-4 | Neuroblastoma | Not specified, sensitive | [3][4] |
Table 2: IC50 Values of Clinically Used Topoisomerase II Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Etoposide | N592 | Small Cell Lung Cancer | Lower than H146 | [5] |
| Etoposide | H146 | Small Cell Lung Cancer | Higher than N592 | [5] |
| Doxorubicin | IMR-32 | Neuroblastoma | More effective than ellipticine | [3][4] |
| Doxorubicin | UKF-NB-4 | Neuroblastoma | Similar to ellipticine | [3][4] |
| Doxorubicin | BT-20 (monolayer) | Triple-Negative Breast Cancer | 0.310 | [6] |
| Doxorubicin | BT-20 (spheroid) | Triple-Negative Breast Cancer | >3 | [6] |
Mechanism of Action: Topoisomerase II Inhibition
9-Methoxyellipticine, like other ellipticine derivatives, primarily functions as a topoisomerase II inhibitor. These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, ellipticine and its analogs lead to the accumulation of DNA double-strand breaks, which subsequently trigger cell cycle arrest and apoptosis.
The following diagram illustrates the proposed signaling pathway for topoisomerase II inhibitors leading to cancer cell death.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Mechanisms of Action: 9-Methoxyellipticine hydrochloride vs. Camptothecin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two potent anti-cancer compounds: 9-Methoxyellipticine hydrochloride and Camptothecin. Both are naturally derived alkaloids that function as DNA topoisomerase inhibitors, yet they exhibit distinct molecular targets and modes of action. Understanding these differences is critical for their application in cancer research and the development of targeted therapeutics.
Overview of Primary Mechanisms
The fundamental difference between 9-Methoxyellipticine and Camptothecin lies in their primary enzymatic targets. Camptothecin is a specific inhibitor of DNA Topoisomerase I (Topo I), while ellipticine and its derivatives, including 9-Methoxyellipticine, primarily target DNA Topoisomerase II (Topo II) and also function as DNA intercalating agents.
-
Camptothecin (CPT): CPT and its derivatives are highly specific "topoisomerase poisons" that target Topo I.[1][2] The enzyme Topo I relieves torsional stress in DNA by creating a transient single-strand break.[3][4] CPT acts by binding to the Topo I-DNA complex and stabilizing it.[3][5] This prevents the enzyme from re-ligating the DNA strand, trapping it in a "cleavable complex".[1][6] The collision of a DNA replication fork with this trapped complex during the S-phase of the cell cycle converts the single-strand break into a lethal double-strand break, triggering cell cycle arrest and apoptosis.[5][7][8]
-
This compound (9-ME): As a derivative of ellipticine, 9-Methoxyellipticine exhibits a dual mechanism of action. It functions as a DNA intercalator, inserting itself between the base pairs of the DNA double helix.[9][10] This intercalation physically unwinds and lengthens the DNA, distorting its structure.[10][11] Furthermore, ellipticine derivatives are established inhibitors of Topoisomerase II.[12] Topo II alters DNA topology by creating and resealing transient double-strand breaks.[4][13] Similar to CPT's effect on Topo I, 9-ME poisons Topo II by stabilizing the enzyme-DNA cleavable complex, leading to an accumulation of permanent double-strand breaks and subsequent cell death.[12][13]
| Feature | This compound | Camptothecin |
| Primary Enzyme Target | DNA Topoisomerase II[12] | DNA Topoisomerase I[1][5][] |
| Secondary Mechanism | DNA Intercalation[9][10] | None |
| Initial DNA Lesion | Double-Strand Breaks (via Topo II) | Single-Strand Breaks (via Topo I)[2][4] |
| Mode of Inhibition | Topoisomerase Poison & Intercalator | Topoisomerase Poison[1][15] |
| Cell Cycle Specificity | Active, but S-phase collision enhances cytotoxicity | S-phase dependent cytotoxicity[1][7] |
Comparative Data on Molecular Interactions
The distinct mechanisms of these compounds are reflected in their biochemical and cellular activities. Camptothecin's potency is directly linked to its ability to inhibit Topo I, while 9-Methoxyellipticine's activity stems from both DNA binding and Topo II inhibition.
| Parameter | This compound | Camptothecin |
| DNA Binding Affinity (K) | ~ 10⁶ M⁻¹[10] | Does not bind significantly to DNA alone[7] |
| Target Enzyme IC₅₀ | Data not available for Topo II | 679 nM (for Topo I)[16] |
| Cellular Cytotoxicity (IC₅₀) | Varies by cell line | 10 nM (in HT-29 cells)[17] |
Downstream Cellular Signaling Pathways
The induction of DNA double-strand breaks (DSBs) by both compounds, either directly by 9-ME via Topo II inhibition or indirectly by CPT following replication fork collision, activates the cellular DNA Damage Response (DDR). This triggers a cascade of signaling events leading to cell cycle arrest and apoptosis.
Camptothecin-Induced Signaling
CPT-induced DSBs lead to the activation of ATM and ATR kinases, which in turn phosphorylate downstream effectors like Chk1 and Chk2.[5][16] This cascade activates p53, a key tumor suppressor, resulting in cell cycle arrest, primarily at the G2/M checkpoint, and the initiation of apoptosis.[8][][16] Other pathways, including NF-κB and p73, can also be involved in the cellular response to CPT.[5][18]
9-Methoxyellipticine-Induced Signaling
As a Topo II poison and DNA intercalator, 9-ME directly generates DSBs, which robustly activate the DDR pathway. The subsequent signaling cascade is similar to that induced by CPT, involving ATM/ATR activation and leading to cell cycle arrest and apoptosis. The direct intercalation into DNA can also independently contribute to cellular stress and trigger cell death pathways.
Key Experimental Protocols
The distinct mechanisms of action of these compounds can be verified using specific biochemical assays. Below are detailed protocols for key experiments.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of Topo I to relax supercoiled DNA and the inhibition of this activity by compounds like Camptothecin.[4][19]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322) with 10x Topo I assay buffer and sterile water. Add the test compound (Camptothecin) at various concentrations. A no-drug control should be included.
-
Enzyme Addition: Add a sufficient amount of purified human Topoisomerase I to the reaction mixture. The amount should be optimized to achieve complete relaxation of the substrate in the no-drug control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution containing SDS (to denature the enzyme) and Proteinase K (to digest it), along with a gel loading dye.
-
Analysis: Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will show a higher proportion of the supercoiled form compared to the no-drug control.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of Topo II to separate interlocked rings of kinetoplast DNA (kDNA) and its inhibition by compounds like 9-Methoxyellipticine.[4][20]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine catenated kinetoplast DNA (kDNA) with 10x Topo II assay buffer (which must contain ATP) and sterile water. Add the test compound (9-Methoxyellipticine) at various concentrations.
-
Enzyme Addition: Add purified human Topoisomerase II to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop solution containing SDS and EDTA.
-
Analysis: Load the samples onto a 1% agarose gel. Catenated kDNA is unable to enter the gel and remains in the well, while decatenated (unlinked) DNA minicircles can migrate into the gel.
-
Visualization: Stain the gel and visualize. An effective inhibitor will prevent the release of minicircles, resulting in a stronger band in the well compared to the no-drug control.
DNA Intercalation Viscometry Assay
This biophysical assay measures the lengthening of DNA caused by the insertion of an intercalating agent, such as 9-Methoxyellipticine.[11]
Methodology:
-
DNA Preparation: Prepare a solution of short, linear DNA fragments (e.g., sonicated calf thymus DNA, 200-250 bp) in a suitable buffer.[11]
-
Viscometer Setup: Add the DNA solution to a capillary viscometer maintained at a constant temperature (e.g., 25°C) in a water bath.
-
Initial Measurement: Measure the time it takes for the solution to flow between two marked points. This is the initial flow time (t₀). Repeat for accuracy.
-
Compound Addition: Add a small, known amount of the test compound (9-Methoxyellipticine) to the DNA solution in the viscometer and mix gently.
-
Subsequent Measurements: After equilibration, measure the new flow time (t).
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of the test compound.
-
Analysis: Calculate the relative specific viscosity at each concentration. Intercalation lengthens the DNA helix, which increases the viscosity of the solution. A plot of relative viscosity versus the drug/DNA ratio will show a positive slope for an intercalating agent.
Conclusion
While both this compound and Camptothecin are potent cytotoxic agents that interfere with DNA topology, their mechanisms are fundamentally distinct. Camptothecin is a highly specific poison of Topoisomerase I, whose lethality is primarily realized during DNA replication. In contrast, 9-Methoxyellipticine possesses a dual mechanism, acting as both a DNA intercalator and a Topoisomerase II poison, allowing it to induce DNA damage more directly. These differences in molecular targets and modes of action have significant implications for their therapeutic potential, spectrum of activity, and potential for drug resistance, making them valuable but distinct tools for cancer research and therapy.
References
- 1. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]
- 3. nbinno.com [nbinno.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. pnas.org [pnas.org]
- 7. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A new DNA intercalating drug: Methoxy-9-ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new series of ellipticine derivatives (1-(alkylamino)-9-methoxyellipticine). Synthesis, DNA binding, and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 12. Selected ellipticine derivatives, known to target topoisomerase II, suppress the alternative lengthening of telomere (ALT) pathway in telomerase–negative cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. apexbt.com [apexbt.com]
- 17. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Camptothecin induces p53-dependent and -independent apoptogenic signaling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 9-Methoxyellipticine Hydrochloride and Etoposide for Cancer Research and Drug Development
In the landscape of anticancer drug discovery, both natural and synthetic compounds are rigorously evaluated for their potential to combat malignancies. This guide provides a detailed comparative study of two such compounds: 9-Methoxyellipticine hydrochloride, a derivative of the plant alkaloid ellipticine, and Etoposide, a semi-synthetic derivative of podophyllotoxin. This analysis is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a drug candidate is crucial for its development. The table below summarizes the key properties of this compound and Etoposide.
| Property | This compound | Etoposide |
| Molecular Formula | C₁₈H₁₇ClN₂O | C₂₉H₃₂O₁₃ |
| Molecular Weight | 312.8 g/mol | 588.6 g/mol |
| Appearance | Solid | White to yellow-brown crystalline powder[1] |
| Solubility | Soluble in DMSO | Sparingly soluble in water; soluble in methanol, ethanol, chloroform, and DMSO[1] |
| Melting Point | 276-278 °C | 236-251 °C |
Mechanism of Action: A Tale of Two DNA Damaging Agents
Both this compound and Etoposide exert their anticancer effects by inducing DNA damage, albeit through distinct primary mechanisms.
This compound: This compound primarily acts as a DNA intercalating agent . Its planar structure allows it to insert itself between the base pairs of the DNA double helix, leading to a distortion of the DNA structure. This interference with the DNA template can inhibit DNA replication and transcription, ultimately leading to cell death. Additionally, 9-Methoxyellipticine has been identified as an inhibitor of the proto-oncogene c-Kit, a receptor tyrosine kinase involved in the proliferation of certain cancer cells. Some evidence also suggests that, similar to its parent compound ellipticine, it may act as a catalytic inhibitor of topoisomerase II , preventing the enzyme from completing its catalytic cycle without stabilizing the DNA-enzyme cleavage complex.
Etoposide: In contrast, Etoposide is a well-characterized topoisomerase II poison . It stabilizes the transient covalent complex formed between topoisomerase II and DNA. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The persistence of these breaks triggers a DNA damage response, which, if the damage is too extensive to be repaired, activates the apoptotic pathway, leading to programmed cell death. Etoposide's activity is cell cycle-dependent, with cells in the late S and G2 phases being most susceptible.
In Vitro Efficacy: A Quantitative Comparison
The cytotoxic potential of both compounds has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a drug's potency.
This compound: While extensive IC50 data for a wide range of cancer cell lines is not as readily available as for Etoposide, studies have shown its activity. It inhibits the proliferation of Ba/F3 cells expressing the c-Kit D816V mutation with an IC50 of 0.3 µM[2][3].
Etoposide: Etoposide has been extensively studied, and its IC50 values are well-documented across numerous cancer cell lines.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Etoposide IC₅₀ (µM) |
| Ba/F3 (c-Kit D816V) | Murine Pro-B | 0.3[2][3] | - |
| A549 | Lung Carcinoma | - | 3.49 (72h) |
| MCF-7 | Breast Adenocarcinoma | - | ~1.0 (48h)[1] |
| HL-60 | Promyelocytic Leukemia | - | < 1.0 (48h)[1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | ~3.8 (48h)[1] |
| IMR-32 | Neuroblastoma | - | < 1.0 (48h)[1] |
| U87MG | Glioblastoma | - | ~1.0 (48h)[1] |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Experimental Protocols
To ensure reproducibility and allow for cross-study comparisons, detailed experimental protocols are essential. Below are representative protocols for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or Etoposide for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Etoposide for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration.
-
Cell Harvesting: Harvest the cells.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Washing: Wash the cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA.
-
PI Staining: Stain the cellular DNA with Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Signaling Pathways
The induction of apoptosis by both compounds involves complex signaling cascades.
This compound: The signaling pathways activated by 9-Methoxyellipticine are less defined but are thought to be initiated by DNA damage and c-Kit inhibition, leading to the activation of intrinsic apoptotic pathways.
Etoposide: Etoposide-induced DNA double-strand breaks activate the DNA damage response (DDR) pathway, which involves the activation of kinases such as ATM and ATR. This leads to the phosphorylation of p53, which in turn can induce cell cycle arrest and apoptosis through the transcriptional activation of pro-apoptotic genes like BAX and PUMA.
Conclusion
Both this compound and Etoposide are potent inducers of DNA damage and apoptosis in cancer cells, positioning them as valuable tools in cancer research. Etoposide is a well-established chemotherapeutic agent with a clearly defined mechanism of action as a topoisomerase II poison. This compound, a less-studied derivative of ellipticine, shows promise with a multi-faceted mechanism that includes DNA intercalation and c-Kit inhibition. Further research is warranted to fully elucidate its anticancer potential, particularly through comprehensive in vitro studies across a broader range of cancer cell lines to establish a more complete efficacy profile. This comparative guide provides a foundational understanding for researchers to design and interpret experiments aimed at exploring the therapeutic potential of these and similar compounds.
References
Navigating Chemotherapeutic Resistance: A Comparative Analysis of 9-Methoxyellipticine Hydrochloride Cross-Resistance
A deep dive into the cross-resistance profile of 9-Methoxyellipticine hydrochloride reveals a complex interplay of molecular mechanisms that can influence its efficacy in the presence of pre-existing resistance to other chemotherapeutic agents. This guide provides a comparative analysis of its performance, supported by available experimental data, to aid researchers and drug development professionals in understanding its potential and limitations in oncology.
9-Methoxyellipticine, a derivative of the plant alkaloid ellipticine, exerts its anticancer effects primarily through the inhibition of topoisomerase II and intercalation into DNA.[1] However, the emergence of drug resistance is a significant hurdle in cancer therapy. Understanding the cross-resistance patterns of this compound is crucial for its strategic development and clinical application.
Quantitative Analysis of Cytotoxicity and Cross-Resistance
Direct and comprehensive quantitative data on the cross-resistance of this compound in a wide range of drug-resistant cancer cell lines remains an area of ongoing research. However, studies on the parent compound, ellipticine, and its derivatives provide valuable insights into potential cross-resistance profiles.
For instance, a study on puromycin-resistant HeLa cells demonstrated a significant level of cross-resistance to ellipticine. This suggests that cell lines with established multidrug resistance (MDR) phenotypes, particularly those overexpressing efflux pumps like P-glycoprotein, may exhibit reduced sensitivity to ellipticine derivatives.
To illustrate the concept of cross-resistance, the following table presents hypothetical IC50 values (the concentration of a drug that inhibits 50% of cell growth) for this compound and other common chemotherapeutics in a sensitive parental cancer cell line and a derived multidrug-resistant subline. It is important to note that these are representative values and actual IC50s can vary significantly between different cell lines and experimental conditions.
| Compound | Drug Class | Parental Cell Line IC50 (µM) | Multidrug-Resistant Cell Line IC50 (µM) | Resistance Factor (Fold-Increase) |
| 9-Methoxyellipticine HCl | Topoisomerase II Inhibitor | 0.5 | 5.0 | 10 |
| Doxorubicin | Topoisomerase II Inhibitor / Anthracycline | 0.1 | 10.0 | 100 |
| Vincristine | Vinca Alkaloid / Mitotic Inhibitor | 0.01 | 1.0 | 100 |
| Paclitaxel | Taxane / Mitotic Inhibitor | 0.005 | 0.5 | 100 |
| Cisplatin | Alkylating-like Agent | 1.0 | 1.5 | 1.5 |
| Methotrexate | Antimetabolite | 0.02 | 0.03 | 1.5 |
Note: The data in this table is illustrative and intended to demonstrate the concept of cross-resistance. Actual values will vary based on the specific cell lines and experimental protocols used.
This hypothetical data suggests that a multidrug-resistant cell line overexpressing a broad-spectrum efflux pump would likely show significant cross-resistance to this compound, although potentially to a lesser extent than to classic MDR substrates like doxorubicin and vinca alkaloids. The low resistance factor to cisplatin and methotrexate is typical as they are not usually substrates for P-glycoprotein.
Mechanisms of Resistance and Signaling Pathways
The development of resistance to this compound can be multifactorial. The primary mechanisms are often shared with other ellipticine derivatives and topoisomerase II inhibitors.
1. Overexpression of ABC Transporters: The most well-characterized mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP). These transporters act as efflux pumps, actively removing the drug from the cancer cell and reducing its intracellular concentration to sub-lethal levels.
Figure 1. P-glycoprotein mediated efflux of 9-Methoxyellipticine HCl.
2. Alterations in Topoisomerase II: Modifications in the target enzyme, topoisomerase II, can also confer resistance. This can include mutations in the gene encoding topoisomerase II that reduce the binding affinity of the drug, or a decrease in the overall expression level of the enzyme.
Figure 2. Key resistance pathways for 9-Methoxyellipticine HCl.
Experimental Protocols
1. Development of Drug-Resistant Cell Lines:
A standard method for developing drug-resistant cell lines involves continuous exposure of a parental cancer cell line to a specific chemotherapeutic agent.
References
9-Methoxyellipticine Hydrochloride: A Comparative Analysis in Drug-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, rendering many conventional chemotherapeutic agents ineffective. This guide provides a comparative analysis of 9-methoxyellipticine hydrochloride, an aza-ellipticine derivative, and its potential efficacy in overcoming drug resistance in cancer. By examining available experimental data, this document aims to offer an objective comparison with standard-of-care alternatives and shed light on its mechanism of action in resistant cancer models.
Executive Summary
Ellipticine and its derivatives have long been recognized for their potent anti-cancer properties, primarily attributed to their multi-modal mechanism of action which includes DNA intercalation, inhibition of topoisomerase II, and modulation of the p53 tumor suppressor protein.[1][2] This guide focuses on this compound, a derivative with substitutions at the C-9 position that have been shown to substantially increase cytotoxic activity.[1] While direct comparative data for this compound in a wide range of drug-resistant cancer models is limited in publicly available literature, compelling evidence from studies on its parent compound, ellipticine, suggests a significant potential to circumvent common resistance mechanisms that plague conventional chemotherapies like doxorubicin.
Efficacy in Doxorubicin-Resistant Neuroblastoma
A key study provides a direct comparison of the cytotoxic effects of ellipticine and doxorubicin in both sensitive and doxorubicin-resistant human neuroblastoma cell lines. The findings indicate that while the doxorubicin-resistant cell line (UKF-NB-4/DOX20) exhibits a significant 5.4-fold increase in resistance to doxorubicin, its sensitivity to ellipticine is only minimally affected (1.3-fold decrease).[3] This suggests that ellipticine and its derivatives may not be major substrates for the drug efflux pumps, such as P-glycoprotein (P-gp), that are commonly responsible for doxorubicin resistance.
Table 1: Comparative Cytotoxicity of Ellipticine and Doxorubicin in Neuroblastoma Cell Lines [3]
| Cell Line | Compound | IC50 (µM) ± SD | Resistance Index |
| UKF-NB-4 (Sensitive) | Doxorubicin | 0.13 ± 0.02 | 1.0 |
| Ellipticine | 0.9 ± 0.1 | 1.0 | |
| UKF-NB-4/DOX20 (Resistant) | Doxorubicin | 0.70 ± 0.09 | 5.4 |
| Ellipticine | 1.2 ± 0.2 | 1.3 |
Performance in Other Drug-Resistant Models
Table 2: Cytotoxicity of Standard Chemotherapeutics in Resistant Cancer Cell Lines
| Cancer Type | Cell Line | Resistant To | Standard Drug | IC50 in Resistant Cells (µM) | Reference |
| Breast Cancer | MCF-7/ADR (or MCF-7/Dox) | Doxorubicin | Doxorubicin | 1.9 - 128.5 | [4][5] |
| Lung Cancer | A549/Taxol | Paclitaxel | Paclitaxel | >5 (approx.) | [6] |
The high IC50 values observed for doxorubicin and paclitaxel in their respective resistant cell lines highlight the need for novel agents that can overcome these resistance mechanisms. Based on the data from the neuroblastoma model, it is plausible that this compound could demonstrate significantly lower IC50 values in these and other resistant cell lines.
Mechanism of Action in the Context of Drug Resistance
The efficacy of ellipticine derivatives in drug-resistant models can be attributed to their complex and multi-faceted mechanism of action, which may circumvent or be unaffected by common resistance pathways.
-
DNA Intercalation and Topoisomerase II Inhibition: As a primary mode of action, ellipticine and its derivatives intercalate into DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[2] This mechanism is distinct from the targets of some other chemotherapeutic agents and may be less susceptible to resistance mechanisms that involve target modification.
-
Interaction with p53: Ellipticine and its derivatives have been shown to activate the transcriptional function of both wild-type and some mutant forms of the p53 tumor suppressor protein. This can lead to the induction of apoptosis and cell cycle arrest, pathways that are often dysregulated in cancer and can be reactivated by these compounds.
-
Potential Evasion of P-glycoprotein (P-gp) Mediated Efflux: The data from doxorubicin-resistant neuroblastoma cells suggests that ellipticine is not a significant substrate for the P-gp efflux pump.[3] P-gp is a major contributor to multidrug resistance, actively transporting a wide range of chemotherapeutic drugs out of cancer cells.[7][8] Compounds that are not recognized or transported by P-gp have a significant advantage in treating MDR tumors.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the generalized signaling pathway of ellipticine derivatives and a typical experimental workflow for assessing cytotoxicity.
Caption: Generalized signaling pathway of ellipticine derivatives.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard methodologies for determining the cytotoxic effects of a compound on cultured cancer cells.[3]
-
Cell Seeding: Seed drug-sensitive and drug-resistant cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the alternative chemotherapeutic agents (e.g., doxorubicin, paclitaxel) in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for P-glycoprotein Expression
This protocol outlines the general steps for assessing the expression levels of P-glycoprotein (MDR1) in cancer cells.[9][10][11][12]
-
Cell Lysis: Treat cancer cells with this compound or a control vehicle for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein (MDR1) overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the P-glycoprotein expression to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells following drug treatment.[13][14][15][16]
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or a control vehicle for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
While further direct comparative studies are warranted, the existing evidence for ellipticine, the parent compound of this compound, strongly suggests its potential as an effective agent against drug-resistant cancers. Its multimodal mechanism of action, particularly its apparent ability to evade P-gp-mediated efflux, positions it as a promising candidate for further investigation and development. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound in the challenging landscape of drug-resistant malignancies.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Molecular mechanisms of antineoplastic action of an anticancer drug ellipticine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. origene.com [origene.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Synergistic Antibacterial Efficacy of 9-Methoxyellipticine Hydrochloride with Vancomycin against MRSA
A detailed analysis of the enhanced antibacterial activity achieved by combining 9-Methoxyellipticine Hydrochloride with Vancomycin against Methicillin-resistant Staphylococcus aureus (MRSA), supported by experimental data and protocols.
9-Methoxyellipticine, a derivative of the plant alkaloid ellipticine, has demonstrated notable biological activity, including potential as an anticancer agent through mechanisms like DNA intercalation and topoisomerase II inhibition. While its primary focus has been in oncology, recent research has unveiled a significant synergistic interaction in the antibacterial domain. This guide provides a comparative analysis of the synergistic effects of this compound when combined with the antibiotic Vancomycin against the formidable pathogen, Methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Analysis of Antibacterial Activity
An in vitro study investigating the antibacterial properties of 9-Methoxyellipticine revealed a remarkable synergistic effect when combined with Vancomycin against an MRSA strain.[1] While 9-Methoxyellipticine alone showed minimal activity against MRSA, its combination with Vancomycin resulted in a significant increase in the inhibition of bacterial growth.
| Treatment Agent(s) | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) of 9-Methoxyellipticine (µg/mL) |
| 9-Methoxyellipticine | 3 ± 1.00 | > 2048 |
| Vancomycin | 18 ± 1.00 | Not Applicable |
| 9-Methoxyellipticine + Vancomycin | 23 ± 1.00 | Not Applicable |
The data clearly indicates that the combination of 9-Methoxyellipticine and Vancomycin leads to a larger zone of inhibition than either compound individually, demonstrating a synergistic interaction.[1]
Proposed Mechanism of Synergy
The observed synergy may be attributed to the ability of 9-Methoxyellipticine to compromise the bacterial cell membrane.[1] This disruption of the membrane integrity could facilitate the entry of Vancomycin into the bacterial cell, thereby enhancing its efficacy at its target site, the cell wall synthesis machinery.
Caption: Proposed mechanism of synergy between 9-Methoxyellipticine and Vancomycin.
Experimental Protocols
The synergistic effect of 9-Methoxyellipticine and Vancomycin can be determined using the disk diffusion method and a checkerboard assay to calculate the Fractional Inhibitory Concentration (FIC) index.
Disk Diffusion Assay for Synergy
Objective: To qualitatively assess the synergistic interaction between 9-Methoxyellipticine and Vancomycin.
Methodology:
-
Prepare a bacterial lawn of MRSA on a Mueller-Hinton agar plate.
-
Place a paper disk impregnated with a sub-inhibitory concentration of 9-Methoxyellipticine onto the agar surface.
-
Place a standard Vancomycin antibiotic disk in close proximity to the 9-Methoxyellipticine disk.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the zone of inhibition around the Vancomycin disk. An enhanced zone of inhibition in the area between the two disks indicates a synergistic effect.
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
Objective: To quantitatively determine the synergistic interaction by calculating the FIC index.
Methodology:
-
Prepare serial dilutions of 9-Methoxyellipticine and Vancomycin in a 96-well microtiter plate. The concentrations should range from above to below the known MIC of each compound.
-
One axis of the plate will have decreasing concentrations of 9-Methoxyellipticine, and the other axis will have decreasing concentrations of Vancomycin.
-
Inoculate each well with a standardized suspension of MRSA.
-
Include wells with each compound alone as controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each compound:
-
FIC of 9-Methoxyellipticine = (MIC of 9-Methoxyellipticine in combination) / (MIC of 9-Methoxyellipticine alone)
-
FIC of Vancomycin = (MIC of Vancomycin in combination) / (MIC of Vancomycin alone)
-
-
Calculate the FIC Index:
-
FIC Index = FIC of 9-Methoxyellipticine + FIC of Vancomycin
-
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Caption: Workflow for determining synergistic interactions using a checkerboard assay.
Conclusion
The combination of this compound and Vancomycin demonstrates a clear synergistic effect against MRSA. This finding opens up potential avenues for the development of novel combination therapies to combat antibiotic-resistant bacteria. While the primary research focus for 9-Methoxyellipticine and its derivatives has been in oncology, this antibacterial synergy warrants further investigation to explore its clinical applicability. Researchers and drug development professionals are encouraged to consider this synergistic interaction in the design of new therapeutic strategies.
References
Evaluating the Therapeutic Index of 9-Methoxyellipticine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of 9-Methoxyellipticine hydrochloride, a promising anticancer agent. While a definitive therapeutic index for this compound is not publicly available, this document compiles the existing preclinical data on its efficacy and toxicity, offering a comparative analysis against established chemotherapeutic drugs. This guide aims to equip researchers with the necessary information to assess its potential and design further preclinical and clinical investigations.
Understanding the Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher TI indicates a wider margin of safety between the effective and toxic doses of a drug.
Therapeutic Index (TI) = TD50 / ED50
Due to the ethical limitations of determining lethal doses in humans, preclinical studies in animal models are essential for estimating the therapeutic index, often using the lethal dose for 50% of the animal population (LD50).
This compound: An Overview
This compound is a derivative of the plant alkaloid ellipticine. It has demonstrated potent antitumor activity in various preclinical studies. Its primary mechanisms of action are believed to be:
-
DNA Intercalation: Like its parent compound, 9-Methoxyellipticine can insert itself between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cancer cell death.
-
Inhibition of c-Kit Kinase: It has been shown to inhibit the activity of c-Kit, a receptor tyrosine kinase that is often mutated or overexpressed in various cancers, including gastrointestinal stromal tumors (GIST) and some leukemias. This inhibition can block downstream signaling pathways crucial for cancer cell proliferation and survival.
Comparative Analysis of Anticancer Agents
While a specific therapeutic index for this compound cannot be calculated from publicly available data, we can compare its known characteristics with those of standard chemotherapeutic agents for which therapeutic index data is more established.
| Compound | Mechanism of Action | Therapeutic Index (TI) | Reported Efficacy (Preclinical/Clinical) | Common Toxicities |
| This compound | DNA intercalation, c-Kit inhibition | Not available in public literature | Potent in vitro activity against various cancer cell lines (IC50 values in the sub-micromolar to low micromolar range). In vivo antitumor activity demonstrated in mouse models.[1] | Limited public data on in vivo toxicity. Some ellipticine derivatives have shown bone marrow toxicity in mice at doses of 5-10 mg/kg.[2] |
| Cisplatin | DNA cross-linking | Narrow | Broad-spectrum activity against various solid tumors. | Nephrotoxicity, neurotoxicity, ototoxicity, myelosuppression. |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | Narrow | Widely used for hematological malignancies and solid tumors. | Cardiotoxicity, myelosuppression, mucositis. |
| Paclitaxel | Microtubule stabilization | Narrow | Effective against ovarian, breast, lung, and other cancers. | Myelosuppression, peripheral neuropathy, hypersensitivity reactions. |
Note: The therapeutic indices for the comparator drugs are generally considered narrow, highlighting the fine line between efficacy and toxicity in cancer chemotherapy. The development of derivatives of ellipticine, such as 9-methoxyellipticine, is partly driven by the goal of improving this therapeutic window.
Experimental Protocols
Determination of In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and the comparator drugs in cell culture medium. Add the drug solutions to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration. The IC50 value is the concentration of the drug that causes a 50% reduction in cell viability compared to the vehicle control.
Determination of In Vivo Acute Toxicity (LD50)
The median lethal dose (LD50) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a particular route.
Protocol: Up-and-Down Procedure (UDP) in Mice
-
Animal Acclimatization: Acclimate a group of healthy, young adult mice of a single-sex (typically females as they are often more sensitive) to the laboratory conditions for at least 5 days.
-
Initial Dose Selection: Based on available in vitro data or information from related compounds, select a starting dose.
-
Dosing: Administer the selected dose to a single animal via the intended route (e.g., intraperitoneal injection).
-
Observation: Observe the animal for signs of toxicity and mortality for a defined period (e.g., 48 hours to 14 days).
-
Dose Adjustment:
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5 or 2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Sequential Dosing: Continue this sequential dosing until a sufficient number of reversals (a dose that produces survival followed by a dose that is lethal, or vice versa) have been observed.
-
LD50 Calculation: Use a statistical method, such as the maximum likelihood method, to calculate the LD50 and its confidence intervals from the dosing sequence.
Visualizing the Mechanisms of Action
To better understand the therapeutic potential and possible side effects of this compound, it is crucial to visualize its molecular interactions.
Caption: DNA Intercalation Mechanism of 9-Methoxyellipticine.
Caption: Inhibition of the c-Kit Signaling Pathway.
Caption: Experimental Workflow for Therapeutic Index Determination.
Conclusion and Future Directions
This compound demonstrates significant promise as an anticancer agent due to its dual mechanism of action involving DNA intercalation and c-Kit inhibition. However, the lack of publicly available, definitive in vivo efficacy and toxicity data prevents the calculation of its therapeutic index. This represents a critical knowledge gap that must be addressed in future preclinical studies.
To fully evaluate the therapeutic potential of this compound, further research should focus on:
-
Comprehensive in vivo toxicology studies to determine the LD50 or TD50 in relevant animal models.
-
In vivo efficacy studies in various cancer xenograft models to establish the ED50.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion, and to correlate drug exposure with its therapeutic and toxic effects.
-
Studies on its selectivity for cancer cells over normal cells to better predict its therapeutic window.
By systematically addressing these research questions, the scientific community can ascertain the true therapeutic index of this compound and determine its potential for clinical development as a novel cancer therapy.
References
Independent Validation of 9-Methoxyellipticine Hydrochloride's Topoisomerase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 9-Methoxyellipticine hydrochloride's potential as a topoisomerase inhibitor against established alternatives. The information presented is collated from independent studies to support research and development in oncology and related fields.
Executive Summary
Comparative Analysis of Topoisomerase Inhibitors
The inhibitory activities of this compound's analogues and other prominent topoisomerase inhibitors are summarized below. The data for ellipticine derivatives serve as a proxy for this compound due to the absence of specific independent validation for the latter.
| Compound | Target Topoisomerase | IC50 Value (µM) | Notes |
| Ellipticine Derivative (ET-1) | Topoisomerase IIα | ~40[1] | A novel N-methyl-5-demethyl ellipticine derivative.[1] |
| Ellipticine Derivative (ET-2) | Topoisomerase IIα | ~5[1] | A novel 2-methyl-N-methyl-5-demethyl ellipticinium iodide derivative.[1] |
| Camptothecin | Topoisomerase I | 0.679 | A well-established Topoisomerase I inhibitor. |
| Etoposide | Topoisomerase II | 6 - 78.4 | IC50 can vary depending on assay conditions. |
| Doxorubicin | Topoisomerase I & II | 0.8 (Topo I), 2.67 (Topo II) | A dual inhibitor of both Topoisomerase I and II. |
Mechanism of Action: Topoisomerase Inhibition
Topoisomerase inhibitors function by interfering with the catalytic cycle of topoisomerase enzymes, which are responsible for managing DNA topology. This interference can lead to the accumulation of DNA strand breaks, ultimately triggering cell death in rapidly dividing cancer cells.[2]
dot
Caption: General mechanism of topoisomerase inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate topoisomerase inhibition.
Topoisomerase II DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
-
Materials:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT, 100 µg/mL BSA)
-
ATP solution
-
Test compound (this compound) and control inhibitors
-
Stop solution (e.g., containing SDS and a loading dye)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
-
Gel imaging system
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled DNA, and ATP.
-
Add varying concentrations of the test compound or control inhibitor to the reaction mixtures.
-
Initiate the reaction by adding Topoisomerase IIα enzyme.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution.
-
Load the samples onto an agarose gel and perform electrophoresis to separate supercoiled from relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of relaxed DNA in each lane to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
DNA Cleavage Assay
This assay determines if an inhibitor stabilizes the "cleavable complex," a transient intermediate where topoisomerase is covalently bound to the cleaved DNA.
-
Materials:
-
Topoisomerase enzyme (I or II)
-
Radiolabeled or fluorescently labeled DNA substrate
-
Assay Buffer
-
Test compound and control inhibitors
-
SDS solution
-
Proteinase K
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Autoradiography film or fluorescence scanner
-
-
Procedure:
-
Incubate the labeled DNA substrate with the topoisomerase enzyme in the assay buffer.
-
Add the test compound or control inhibitor and incubate to allow for the formation of the cleavable complex.
-
Add SDS to denature the enzyme and trap the covalent DNA-protein complex.
-
Treat with Proteinase K to digest the protein component, leaving a peptide attached to the DNA at the cleavage site.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Visualize the cleaved DNA fragments by autoradiography or fluorescence scanning. An increase in the amount of cleaved DNA indicates stabilization of the cleavable complex.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a topoisomerase inhibition assay.
dot
Caption: Topoisomerase DNA relaxation assay workflow.
Conclusion
While direct independent validation data for this compound's topoisomerase inhibition is currently limited, the available evidence from structurally similar ellipticine derivatives strongly suggests its potential as a potent Topoisomerase II inhibitor. The provided experimental protocols offer a robust framework for researchers to independently validate its activity and further explore its therapeutic potential. The comparative data presented in this guide can aid in the strategic design of future studies and the development of novel anti-cancer agents.
References
Safety Operating Guide
Safe Disposal of 9-Methoxyellipticine Hydrochloride: A Step-by-Step Guide
The proper disposal of 9-Methoxyellipticine hydrochloride, a potent research chemical, is crucial for maintaining laboratory safety and environmental compliance. As a biologically active alkaloid and a derivative of the DNA intercalating agent ellipticine, it must be treated as hazardous chemical waste.[1] Adherence to strict disposal protocols is essential to mitigate risks to personnel and the environment.
I. Immediate Safety and Handling for Disposal
Before initiating the disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
II. Waste Classification and Segregation
Unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) department, this compound waste must be classified as hazardous.[2] This includes pure, unused product, contaminated materials (e.g., pipette tips, gloves, and weighing boats), and solutions containing the compound.
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[2] Store waste containing this compound separately from incompatible materials. For instance, if dissolved in a solvent, do not mix halogenated and non-halogenated solvent wastes, as this can complicate and increase the cost of disposal.[2]
III. Step-by-Step Disposal Procedure
-
Container Selection: Choose a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with a secure, leak-proof lid.[3]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[4]
-
Waste Accumulation:
-
Solid Waste: Place all contaminated solid materials, including unused powder, directly into the designated solid hazardous waste container.
-
Liquid Waste: Pour liquid waste containing this compound into the designated liquid hazardous waste container using a funnel to prevent spills.
-
Empty Containers: The original container of this compound, even if seemingly empty, must be managed as hazardous waste. It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the label on the empty container should be defaced, and it can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[2]
-
-
Storage: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5] This area should have secondary containment to control any potential leaks.[4]
-
Disposal Request: Once the waste container is full, or in accordance with your institution's waste accumulation timelines, submit a request for pickup to your facility's EHS office or designated hazardous waste management provider.[5] Do not dispose of this chemical down the drain or in regular trash.[3]
IV. Quantitative Waste Accumulation Limits
Laboratories are subject to regulatory limits on the amount of hazardous waste they can store at any given time. The following table summarizes typical accumulation limits.
| Waste Category | Maximum Accumulation Volume |
| Hazardous Waste | 55 gallons |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) |
Note: While it is not explicitly stated in the search results whether this compound is a "P-listed" acutely hazardous waste, it is prudent to handle it with a high degree of caution and minimize the quantities of waste accumulated.[4][5]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 9-Methoxyellipticine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 9-Methoxyellipticine hydrochloride. As a potent cytotoxic agent and DNA intercalating compound, strict adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
This compound is classified as a cytotoxic compound and should be handled with extreme caution. The primary hazards include:
-
High Potency and Cytotoxicity: As a DNA intercalating agent, it can interfere with cellular processes and is presumed to be carcinogenic and mutagenic.
-
Routes of Exposure: Inhalation of airborne powder, skin contact, eye contact, and ingestion.
A thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE)
The following Personal Protective Equipment (PPE) is mandatory when handling this compound. All PPE should be donned before entering the designated handling area and removed in a manner that prevents contamination of the user and the surrounding environment.
| PPE Category | Item | Specification and Purpose |
| Hand Protection | Double Gloving | Two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | Solid-front, back-closing disposable gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove. |
| Respiratory Protection | N95 or Higher Respirator | An N95 or higher-rated respirator is required when handling the powder form to prevent inhalation of aerosolized particles. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles and a full-face shield must be worn to protect against splashes and airborne particles. |
Operational Plan: From Receipt to Use
A designated and clearly marked area must be established for the handling of this compound. This area should be equipped with the necessary engineering controls and safety equipment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
Store the compound in a clearly labeled, sealed, and light-resistant container in a designated, secure, and ventilated storage area away from incompatible materials.
-
Maintain a detailed inventory of the compound.
Preparation and Handling
All handling of this compound, especially the weighing and preparation of stock solutions, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a powdered weighing station to minimize aerosol generation.
Step-by-Step Handling Procedure:
-
Prepare the Work Area: Cover the work surface of the BSC with a disposable, absorbent, plastic-backed liner.
-
Assemble Materials: Gather all necessary equipment, including the compound container, spatulas, weighing paper, tubes, and solvent.
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Weighing the Compound:
-
Carefully open the container inside the BSC.
-
Use a dedicated spatula to transfer the desired amount of powder onto weighing paper.
-
Avoid creating dust. If any powder is spilled, clean it immediately following the spill cleanup procedure.
-
-
Dissolving the Compound:
-
Transfer the weighed powder to a suitable container.
-
Add the solvent slowly to avoid splashing.
-
Cap the container securely and mix gently until dissolved.
-
-
Post-Handling:
-
Wipe down all equipment and the work surface with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) and then with water.
-
Dispose of all contaminated disposable materials as cytotoxic waste.
-
Spill Management
In the event of a spill, immediate action is required to contain and decontaminate the area. A cytotoxic spill kit must be readily available in the handling area.
| Spill Scenario | Immediate Actions |
| Inside a BSC | 1. Keep the BSC running. 2. Use the cytotoxic spill kit to absorb the spill. 3. Decontaminate the area with a deactivating solution. 4. Dispose of all cleanup materials as cytotoxic waste. |
| Outside a BSC | 1. Evacuate and secure the area to prevent entry. 2. Post a "Cytotoxic Spill" warning sign. 3. Don appropriate PPE, including a respirator. 4. Use the cytotoxic spill kit to contain and absorb the spill. 5. Decontaminate the area thoroughly. 6. Dispose of all cleanup materials as cytotoxic waste. |
Disposal Plan
All waste generated from the handling of this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated gloves, gowns, weighing paper, and other disposable items must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed, and shatter-proof container for hazardous chemical waste disposal. |
| Sharps Waste | Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste. |
Workflow Diagrams
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
